Icapamespib
Description
Properties
IUPAC Name |
9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN6O2S/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYODNJZBUUEXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000999-96-1 | |
| Record name | Icapamespib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000999961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICAPAMESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/447591A1PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Icapamespib (PU-HZ151)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Icapamespib, also known as PU-HZ151, is a synthetic, purine-based small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its chemical structure is designed for high blood-brain barrier permeability, a critical feature for targeting central nervous system pathologies.
IUPAC Name: 9-{2-[(2,2-dimethylpropyl)amino]ethyl}-8-[(6-iodo-2H-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-6-amine[1]
Molecular Formula: C₁₉H₂₃IN₆O₂S[1]
SMILES: NC1=C2N=C(SC3=C(I)C=C(OCO4)C4=C3)N(CCNCC(C)(C)C)C2=NC=N1[1]
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 526.40 g/mol | [1] |
| CAS Number | 1000999-96-1 | [1] |
| LogD | 2.37 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Selective Epichaperome Inhibition
This compound functions as a highly selective inhibitor of the "epichaperome," a disease-specific, high-molecular-weight complex of chaperones and co-chaperones nucleated by HSP90.[2] In pathological states such as cancer and neurodegenerative diseases, the chaperome can become rewired into these stable epichaperome assemblies. These structures aberrantly regulate protein-protein interaction networks, promoting cell survival in cancer and contributing to protein aggregation in neurodegeneration.
This compound non-covalently binds to the ATP-binding pocket of HSP90 specifically when it is part of the epichaperome complex.[2] This binding is highly selective for the conformationally altered HSP90 within the epichaperome, leaving the function of HSP90 in normal, healthy cells largely unaffected.[2] The binding of this compound to the epichaperome leads to its disassembly, thereby restoring normal protein-protein interaction networks. This can result in the degradation of oncogenic client proteins and a reduction in neurotoxic protein aggregation.[2]
The following diagram illustrates the mechanism of action of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (Epichaperome Binding) | 5 nM | MDA-MB-468 cell homogenates | [3] |
Table 2: In Vivo Efficacy (Glioblastoma Xenograft Model)
| Animal Model | Dosage and Administration | Outcome | Reference |
| U87MG Glioblastoma Xenograft Mice | 10 mg/kg, intravenous injection, twice weekly for 3 weeks | 65% reduction in tumor volume |
Table 3: Phase 1 Clinical Trial Pharmacokinetics (Healthy Adults)
| Dose Group | Tmax (Median) | Key Observation | Reference |
| Single Ascending Dose (SAD) | 1.00 - 2.00 h | Dose-proportional mean exposure (AUC) over the 10 to 30 mg range. | [2] |
| Multiple Ascending Dose (MAD) | 1.00 - 2.00 h | Generally well-tolerated with multiple doses up to 30 mg for 7 days. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Fluorescence Polarization (FP) Assay for Epichaperome Binding
This assay is used to determine the binding affinity of this compound to the epichaperome.
Protocol:
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Reagents and Preparation:
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Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT.
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Fluorescent Probe: A FITC-labeled HSP90 inhibitor is used as the probe.
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Cell Lysate: MDA-MB-468 cells are lysed in the assay buffer to obtain a homogenate containing epichaperomes.
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This compound: Serial dilutions are prepared in the assay buffer.
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-
Assay Procedure:
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In a 96-well black plate, the cell lysate is incubated with the fluorescent probe to allow for binding to the epichaperome.
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Serial dilutions of this compound are added to the wells.
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The plate is incubated at 4°C for 2 hours to reach equilibrium.
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Fluorescence polarization is measured using a plate reader.
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-
Data Analysis:
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The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent probe.
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The EC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines the workflow for the fluorescence polarization assay.
References
Epichaperome Inhibition by Icapamespib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Epichaperome as a Therapeutic Target
In the complex cellular landscape, protein homeostasis, or proteostasis, is paramount. Molecular chaperones, such as Heat Shock Protein 90 (HSP90), are central to maintaining this balance by assisting in the proper folding, stability, and function of a vast array of client proteins. However, under conditions of cellular stress, as seen in malignant transformation and neurodegeneration, these chaperones can be "rewired" into stable, high-molecular-weight complexes known as the epichaperome .[1]
The epichaperome is a network of physically and functionally integrated chaperones, co-chaperones, and other scaffolding proteins.[1] Unlike the dynamic, transient interactions of the normal chaperome, the epichaperome acts as a pathological scaffolding platform.[2] This rewiring of protein-protein interactions (PPIs) helps to stabilize oncoproteins, sustain aberrant signaling pathways, and ultimately promote cell survival and therapy resistance in cancer, as well as contribute to the aggregation of neurotoxic proteins in neurodegenerative diseases.[3][4][5] The formation and abundance of the epichaperome, rather than the levels of individual chaperones, are indicative of a cell's reliance on this network for survival, making it a highly attractive and specific therapeutic target.[1]
Icapamespib (PU-HZ151) is a selective, orally active, and blood-brain barrier-penetrant small molecule inhibitor designed to specifically target and disrupt the epichaperome.[3] By binding to a disease-specific conformation of HSP90 within these complexes, this compound triggers their disassembly, leading to the degradation of associated oncoproteins and the restoration of normal cellular processes, while leaving the canonical HSP90 folding machinery in healthy cells largely unaffected.[2][3][6]
Mechanism of Action of this compound
This compound operates through a distinct mechanism that differentiates it from traditional HSP90 inhibitors. Its therapeutic efficacy stems from its selectivity for HSP90 when assembled into the epichaperome complex.
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Selective Binding: this compound is a purine scaffold inhibitor that non-covalently binds to the ATP-binding pocket of HSP90.[3][7] Crucially, it exhibits a high affinity for the pathologically altered conformation of HSP90 found within the epichaperome, while having a lower affinity for HSP90 in its normal, physiological state.[8] This selectivity ensures that the drug primarily acts on diseased cells.
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Epichaperome Disassembly: Upon binding, this compound becomes kinetically trapped within the complex. This binding event induces the disassembly of the epichaperome into its individual components.[2][3][9] This is a key distinction from canonical HSP90 inhibitors, which primarily aim to block the chaperone's folding activity. The primary action of this compound is the disruption of the pathological scaffold.[6]
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Restoration of Normal PPI Networks: By dismantling the epichaperome, this compound breaks up the aberrant protein-protein interaction networks that sustain the diseased state.[3][5] This leads to the destabilization and subsequent degradation of HSP90 client proteins that are reliant on the epichaperome for their function and stability.
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Prolonged Target Engagement: this compound and similar epichaperome agents exhibit a long residence time at their target site, maintaining binding for days despite rapid clearance from plasma.[2][9] This prolonged target engagement is thought to be dictated by the kinetics of epichaperome disassembly rather than simple drug-target unbinding kinetics, contributing to its sustained pharmacodynamic effects.[2][9]
Caption: Mechanism of this compound-mediated epichaperome disruption.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Line / System | Comments | Source |
| EC50 | 5 nM | MDA-MB-468 cell homogenates | Measures binding affinity for epichaperomes. Higher affinity than PU-H71 (EC50 of 11 nM). | [3][10] |
| Cell Viability | Significant reduction | MDA-MB-468 cells | Observed at concentrations of 0.1-1 µM over 24 hours. | [3] |
| logD | 2.37 | N/A | A measure of lipophilicity, indicating good potential for BBB crossing compared to PU-H71 (logD 1.21). | [10] |
Table 2: In Vivo Efficacy (Glioblastoma Xenograft Model)
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Tumor Growth Inhibition | 65% reduction in volume | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |
| Toxicity | No significant body weight loss or organ toxicity observed. | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |
| Biomarker Modulation | Decreased levels of HSP90 client proteins (EGFR, AKT) and increased HSP70 expression. | Nude mice with U87MG glioblastoma xenografts | 10 mg/kg, intravenous injection, twice a week for 3 weeks. | [3] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Adults
| Parameter | Dose Group | Value | Population | Source |
| Safety & Tolerability | Single doses up to 30 mg; Multiple doses up to 30 mg for 7 days | Generally safe and well tolerated. | Healthy non-elderly and elderly subjects. | [7][11] |
| Most Common AE | All dose groups | Mild headache. | Healthy non-elderly and elderly subjects. | [7][11] |
| Time to Max. Plasma Conc. (Tmax) | All dose groups | 1.00 to 2.00 hours. | Healthy non-elderly and elderly subjects. | [7][11] |
| Exposure (AUC) | Dose-dependent | Dose-proportional over the range tested. | Healthy non-elderly and elderly subjects. | [7][11] |
| Exposure in Elderly | 20 mg and 30 mg | ~50% higher compared to non-elderly subjects. | Healthy elderly subjects. | [7][8] |
Affected Signaling Pathways
The disruption of the epichaperome by this compound has significant downstream consequences on key cellular signaling pathways that are often hijacked by cancer cells for survival and proliferation. By destabilizing the epichaperome scaffold, this compound leads to the degradation of multiple HSP90 client proteins, effectively shutting down these pro-survival signals.
Key pathways affected include:
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RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. This compound treatment leads to a decrease in the phosphorylation levels of ERK (p-ERK), indicating a shutdown of this pathway.[3][12]
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PI3K/AKT/mTOR Pathway: This is another critical survival pathway that regulates cell growth, metabolism, and proliferation. This compound causes the degradation of key components like AKT, leading to pathway inactivation.[3][12][13]
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Apoptosis Pathway: By downregulating pro-survival signals, this compound promotes programmed cell death (apoptosis). A key indicator of this is the increase in cleaved Poly (ADP-ribose) polymerase (c-PARP).[3][12]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Epichaperome Analysis
This protocol is used to isolate HSP90-containing complexes to identify interacting proteins and confirm the presence of the epichaperome.
1. Cell Lysis and Protein Extraction: a. Culture cells (e.g., MDA-MB-468) to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14] c. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[14] Use gentle lysis conditions to preserve protein complexes.[15] d. Incubate the lysate on ice for 30 minutes with gentle agitation.[16] e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (total cell lysate) to a pre-chilled tube. Determine protein concentration using a BCA assay.
2. Pre-Clearing the Lysate (Optional but Recommended): a. To a defined amount of protein lysate (e.g., 500-1000 µg), add Protein A/G agarose or magnetic beads.[15] b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[15] c. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation: a. Add a primary antibody specific for a core epichaperome component (e.g., anti-HSP90) to the pre-cleared lysate.[17] b. Incubate for 2-4 hours or overnight at 4°C on a rotator to allow antibody-antigen complexes to form.[18] c. Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[19]
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[16]
5. Elution and Analysis: a. Elute the bound protein complexes from the beads by adding 1x Laemmli sample buffer and boiling at 95°C for 5 minutes.[14][15] b. Pellet the beads and collect the supernatant. c. Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against suspected epichaperome components (e.g., HSC70, CDC37, AKT).
Protocol 2: Western Blotting for Biomarker Modulation
This protocol is used to quantify changes in protein expression and phosphorylation status following this compound treatment.
1. Sample Preparation: a. Treat cells with varying concentrations of this compound (e.g., 0.1-1 µM) or vehicle control for a specified time (e.g., 24 hours). b. Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20] c. Quantify protein concentration of the lysates.
2. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.[21] b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]
3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[20][21] b. Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-AKT, anti-cleaved PARP, anti-HSP90, anti-GAPDH) overnight at 4°C.[20] c. Wash the membrane three times with TBST for 10 minutes each.[21] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21] e. Wash the membrane again three times with TBST.
4. Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.[20] b. Capture the signal using a CCD camera-based imager or X-ray film. c. Quantify band intensity using image analysis software, normalizing to a loading control like GAPDH.
Protocol 3: Cell Viability Assay (e.g., MTT or ATP-based)
This protocol measures the effect of this compound on cell survival and proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
3. Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
4. Viability Measurement (Example using an ATP-based assay like CellTiter-Glo®): a. Equilibrate the plate and the assay reagent to room temperature. b. Add the reagent to each well according to the manufacturer's instructions. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
5. Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the results to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Caption: General workflow for preclinical evaluation of this compound.
References
- 1. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]
- 7. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. medkoo.com [medkoo.com]
- 11. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. assaygenie.com [assaygenie.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot protocol specific for HSP90A antibody (NBP1-77685) WB: Novus Biologicals [novusbio.com]
Icapamespib: A Targeted Approach to Neurodegenerative Disease Through Epichaperome Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Icapamespib in Proteostasis Regulation
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive accumulation of misfolded and aggregated proteins, leading to neuronal dysfunction and cell death.[1][2][3] A key cellular machinery involved in maintaining protein homeostasis, or proteostasis, is the chaperome, a network of molecular chaperones and co-chaperones.[1] In chronically stressed cells, such as those in neurodegenerative states, this machinery can be reconfigured into stable, high-molecular-weight complexes known as "epichaperomes."[1][4][5][6] These epichaperomes are implicated in scaffolding and stabilizing the aberrant protein-protein interaction networks that drive disease pathology.[4][6]
This compound (also known as PU-HZ151 or PU-AD) is a selective, orally active, and blood-brain barrier permeable small molecule inhibitor of Heat Shock Protein 90 (HSP90) that specifically targets these epichaperomes.[1][7] Unlike broad HSP90 inhibitors, this compound exhibits high selectivity for the conformationally altered ATP-binding site of HSP90 within the epichaperome complex, leaving the function of HSP90 in healthy cells largely unaffected.[1] By binding to and inducing the disassembly of epichaperomes, this compound aims to restore the normal protein-protein interaction network, leading to the degradation of neurotoxic protein aggregates.[5][7]
Mechanism of Action: Targeting the Epichaperome
Under conditions of chronic cellular stress, as seen in neurodegenerative diseases, chaperomes undergo a structural and functional shift to form epichaperomes.[1] These complexes sequester key proteins and disrupt normal cellular processes. This compound intervenes by binding to the HSP90 component of the epichaperome, leading to its disassembly. This releases the chaperones and client proteins, allowing for the degradation of misfolded proteins via the ubiquitin-proteasome pathway and the restoration of cellular function.[1][8]
This compound in Preclinical Neurodegenerative Disease Models
Alzheimer's Disease (AD)
The pathological hallmarks of Alzheimer's disease include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[9][10][11] this compound has shown promise in preclinical models of AD by targeting the underlying protein misfolding and aggregation.[5] By inhibiting epichaperomes, this compound can promote the clearance of toxic tau species.[5] This is significant as the accumulation of tau aggregates is strongly correlated with cognitive decline.[12]
Parkinson's Disease (PD)
Parkinson's disease is characterized by the aggregation of α-synuclein into Lewy bodies.[13] The phosphorylation of α-synuclein at serine 129 (pS129) is a key pathological feature.[13][14] In a mouse model of Parkinson's disease, an oral daily dose of 6 mg/kg of this compound was effective in reducing several Parkinson's-like symptoms.[1] This suggests that this compound's mechanism of promoting the clearance of misfolded proteins extends to α-synuclein.
Amyotrophic Lateral Sclerosis (ALS)
In transgenic mouse models of ALS, inhibition of epichaperomes by this compound led to the clearance of TAR DNA-binding protein 43 (TDP-43) or superoxide dismutase 1 (SOD1) aggregates and alleviated ALS-like symptoms.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Target | EC50 | Reference |
| Fluorescence Polarization | MDA-MB-468 cell homogenates | Epichaperomes | 5 nM | [7][15] |
| Cell Viability | MDA-MB-468 | - | 0.1-1 µM (at 24h) | [7] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal Model | Dose and Administration | Key Findings | Reference |
| Glioblastoma | U87MG nude mouse | 10 mg/kg, IV, twice a week for 3 weeks | 65% reduction in tumor volume | [7] |
| Parkinson's Disease | Mouse model | 6 mg/kg, oral, daily | Decrease in several Parkinson's symptoms | [1] |
| ALS | Transgenic mouse models | Not specified | Clearance of TDP-43 or SOD1, relief of ALS-like symptoms | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Study)
| Parameter | Value | Population | Reference |
| Tmax (median) | 1.00 - 2.00 h | Healthy non-elderly and elderly adults | [1][2] |
| Accumulation (Rac) | ~1 (no accumulation) | Healthy elderly adults (multiple doses) | [1] |
| Blood-Brain Barrier | ~70% of plasma concentration found in brain tissue | Mice (10 mg/kg oral) | [1] |
Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity of this compound to epichaperomes.
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Preparation of Cell Homogenates: MDA-MB-468 cells are harvested and homogenized in a suitable buffer to release cellular contents, including epichaperomes.
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Fluorescent Probe: A fluorescently labeled HSP90 inhibitor (e.g., a Bodipy-labeled geldanamycin analog) is used as a probe.
-
Competitive Binding: The cell homogenate is incubated with the fluorescent probe and varying concentrations of this compound.
-
Measurement: The fluorescence polarization is measured. In the absence of this compound, the probe binds to the large epichaperome complex, resulting in high polarization. As this compound displaces the probe, the polarization decreases.
-
Data Analysis: The EC50 value is calculated by plotting the change in polarization against the concentration of this compound.
This method is used to assess the downstream effects of this compound on HSP90 client proteins.
-
Cell Treatment: Cells (e.g., 293T cells) are treated with this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against HSP90 client proteins (e.g., Raf-1, Akt, pAkt) and a loading control (e.g., α-tubulin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the levels of client proteins indicates HSP90 inhibition.[16]
This technique is used to determine if this compound disrupts the interaction between HSP90 and its co-chaperones or client proteins.
-
Cell Treatment and Lysis: Cells are treated with this compound and lysed as described for Western blotting.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the proteins of interest (e.g., p23) that is coupled to beads (e.g., Protein A/G agarose).
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., HSP90α and HSP90β) to see if the interaction has been disrupted.[16]
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of a neurodegenerative disease.
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mskcc.org [mskcc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aggregation propensity of Tau and amyloid-β in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. IC100 blocks inflammasome activation induced by α-synuclein aggregates and ASC specks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. medkoo.com [medkoo.com]
- 16. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Icapamespib (PU-H71) in Glioblastoma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icapamespib (formerly known as PU-H71) is a potent, second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant preclinical activity in glioblastoma (GBM). By targeting the epichaperome, a cancer-specific complex involving HSP90, this compound disrupts the stability of numerous oncoproteins crucial for GBM cell survival, proliferation, and resistance to therapy. This technical guide provides a comprehensive overview of the preclinical data for this compound in glioblastoma, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols and visual representations of the underlying mechanisms are provided to support further research and development efforts in this area.
Introduction to this compound and its Mechanism of Action in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid growth, diffuse infiltration, and profound resistance to conventional therapies. A key driver of this malignancy is the dysregulation of multiple signaling pathways that promote cell survival and proliferation. Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins implicated in glioblastoma pathogenesis, including EGFR, AKT, and MAPK.[1][2][3]
This compound is a selective inhibitor of the HSP90 epichaperome, a multichaperone complex that is preferentially assembled in cancer cells.[4] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma.[4] By binding to the ATP pocket of HSP90 within the epichaperome, this compound disrupts its chaperone function, leading to the proteasomal degradation of client proteins. This multi-targeted approach offers a potential strategy to overcome the signaling redundancy that contributes to therapeutic resistance in glioblastoma.
Quantitative Preclinical Data
In Vitro Efficacy: Glioblastoma Cell Viability
This compound has demonstrated potent cytotoxic effects across a panel of patient-derived glioblastoma stem-like cells (GSCs) and established glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are summarized in the table below. Notably, glioma cells exhibited significantly higher sensitivity to this compound compared to normal human astrocytes (NHAs).[2]
| Cell Line | Type | IC50 (µM) after 72h |
| GSC11 | Glioblastoma Stem-like Cell | ~0.2 |
| GSC23 | Glioblastoma Stem-like Cell | ~0.5 |
| GSC20 | Glioblastoma Stem-like Cell | ~0.1 |
| GSC262 | Glioblastoma Stem-like Cell | ~0.4 |
| GSC811 | Glioblastoma Stem-like Cell | ~1.5 |
| GSC272 | Glioblastoma Stem-like Cell | ~1.0 |
| LN229 | Adherent Glioblastoma | ~0.3 |
| T98G | Adherent Glioblastoma | ~1.2 |
| U251-HF | Adherent Glioblastoma | ~0.5 |
| NHA | Normal Human Astrocytes | 3.0 |
Induction of Apoptosis in Glioblastoma Cells
Treatment with this compound leads to a dose- and time-dependent increase in programmed cell death (apoptosis) in glioblastoma cells. The following table summarizes the percentage of apoptotic and necrotic cells in U251-HF and GSC811 cell lines after treatment with this compound, as determined by Annexin V and Propidium Iodide staining.
| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Necrotic Cells (%) |
| U251-HF | Vehicle | 48h | ~5 | ~2 |
| 0.25 µM PU-H71 | 48h | ~15 | ~5 | |
| 1.0 µM PU-H71 | 48h | ~30 | ~10 | |
| Vehicle | 72h | ~6 | ~3 | |
| 0.25 µM PU-H71 | 72h | ~25 | ~8 | |
| 1.0 µM PU-H71 | 72h | ~45 | ~15 | |
| GSC811 | Vehicle | 48h | ~4 | ~1 |
| 0.25 µM PU-H71 | 48h | ~10 | ~3 | |
| 1.0 µM PU-H71 | 48h | ~20 | ~7 | |
| Vehicle | 72h | ~5 | ~2 | |
| 0.25 µM PU-H71 | 72h | ~18 | ~6 | |
| 1.0 µM PU-H71 | 72h | ~35 | ~12 |
In Vivo Efficacy: Xenograft Tumor Growth Inhibition
In a human glioblastoma U87MG orthotopic xenograft mouse model, intravenous administration of this compound (10 mg/kg, twice weekly for 3 weeks) resulted in a significant reduction in tumor volume.[4]
| Animal Model | Treatment Group | Tumor Volume Reduction (%) |
| U87MG Orthotopic Xenograft | This compound (10 mg/kg) | 65% |
Signaling Pathway Modulation
This compound's anti-cancer effects in glioblastoma are mediated through the downregulation of key pro-survival signaling pathways. Western blot analyses have shown that this compound treatment leads to a dose- and time-dependent decrease in the expression of HSP90 client proteins, including EGFR and key components of the PI3K/AKT/mTOR and MAPK pathways.[1][2][3] This is accompanied by an increase in the expression of HSP70, a biomarker of HSP90 inhibition, and cleaved PARP, a marker of apoptosis.[2]
Caption: Mechanism of action of this compound in glioblastoma cells.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the determination of glioblastoma cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed glioblastoma cells (e.g., U251-HF, GSCs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-only wells as a control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound at various concentrations for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Signaling Pathway Analysis
This protocol details the procedure for analyzing the expression of proteins in the EGFR/PI3K/AKT/mTOR pathway.
-
Protein Extraction: Treat glioblastoma cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against EGFR, p-AKT, AKT, p-MAPK, MAPK, p-S6, S6, cleaved PARP, HSP70, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice.
-
Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87MG) in sterile, serum-free medium or PBS.
-
Animal Anesthesia and Stereotactic Injection: Anesthetize immunocompromised mice (e.g., nude mice) and secure them in a stereotactic frame. Create a burr hole in the skull and inject the glioblastoma cells into the desired brain region (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous injection) according to the desired dosing schedule.
-
Efficacy Evaluation: Monitor tumor volume and the overall health and survival of the mice. At the end of the study, sacrifice the animals and collect the brains for histological and immunohistochemical analysis.
Conclusion
The preclinical data for this compound in glioblastoma models demonstrate its potent anti-tumor activity, both in vitro and in vivo. By targeting the HSP90 epichaperome, this compound effectively downregulates multiple oncogenic signaling pathways that are critical for glioblastoma cell survival and proliferation. These findings provide a strong rationale for the continued clinical investigation of this compound as a novel therapeutic agent for the treatment of glioblastoma. The detailed protocols and mechanistic insights presented in this whitepaper are intended to facilitate further research into the therapeutic potential of HSP90 inhibition in this challenging disease.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Stereotactic Adoptive Transfer of Cytotoxic Immune Cells in Murine Models of Orthotopic Human Glioblastoma Multiforme Xenografts [jove.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
Icapamespib and the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icapamespib (formerly PU-AD or PU-HZ151) is a novel, orally active, and blood-brain barrier (BBB) permeable small molecule inhibitor of the epichaperome. The epichaperome is a pathologically assembled multi-protein complex, nucleated by chaperones such as Heat Shock Protein 90 (HSP90), that forms under conditions of chronic cellular stress and is implicated in the progression of neurodegenerative diseases and cancer. By selectively targeting and inducing the disassembly of the epichaperome, this compound promotes the degradation of misfolded and aggregation-prone proteins, such as hyperphosphorylated tau, offering a promising therapeutic strategy for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of this compound's mechanism of action, its permeability across the blood-brain barrier, and the experimental methodologies used to characterize these properties.
Mechanism of Action: Epichaperome Disassembly
Under cellular stress, chaperones, co-chaperones, and regulatory proteins can assemble into stable, high-molecular-weight complexes termed epichaperomes.[1] These structures act as pathological scaffolds, preventing the degradation of misfolded client proteins and aberrantly remodeling protein-protein interaction networks, thereby contributing to disease pathology.[1][2]
This compound is designed to selectively bind to a conformationally altered ATP-binding site of HSP90 that is present when it is part of the epichaperome.[1] This binding is highly selective for diseased cells, leaving the function of HSP90 in normal cells largely unaffected.[1] The interaction of this compound with the epichaperome leads to its disassembly, releasing the client proteins which are then targeted for degradation through cellular protein quality control mechanisms.[3][4] This mechanism of action is distinct from general HSP90 inhibitors, offering a more targeted therapeutic approach.[4]
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Blood-Brain Barrier Permeability
A critical attribute of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier. This compound has demonstrated permeability in both preclinical and clinical settings.
Quantitative Data
The following tables summarize the key quantitative findings related to the blood-brain barrier permeability of this compound.
Table 1: Preclinical Blood-Brain Barrier Permeability in Mice
| Species | Administration Route | Dose | Brain/Plasma Concentration Ratio | Analytical Method | Reference |
| Mouse | Oral | 10 mg/kg | ~70% | LC-MS/MS | [1] |
Table 2: Clinical Blood-Brain Barrier Permeability in Healthy Adults (Phase 1 Study)
| Population | Dose | Matrix | Concentration Range | Analytical Method | Reference |
| Healthy Adults | 20 mg and 30 mg (multiple doses) | Cerebrospinal Fluid (CSF) | Detectable concentrations | LC-MS/MS | [1] |
| Healthy Adults | N/A | Plasma | 5.00 - 5000 ng/mL (validated range) | LC-MS/MS | [1] |
| Healthy Adults | N/A | Cerebrospinal Fluid (CSF) | 0.020 - 20 ng/mL (validated range) | LC-MS/MS | [1] |
Experimental Protocols
Preclinical Assessment of Blood-Brain Barrier Permeability in Mice
While a detailed, step-by-step published protocol for this compound is not available, a generalizable methodology for assessing the BBB permeability of a small molecule like this compound in mice is outlined below.
Objective: To determine the brain-to-plasma concentration ratio of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., saline, carboxymethylcellulose)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Brain harvesting tools
-
Homogenizer
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Workflow:
Caption: Preclinical BBB permeability assessment workflow.
Procedure:
-
Dosing: Administer this compound (10 mg/kg) orally to a cohort of mice.[1]
-
Sample Collection: At predetermined time points post-administration, collect blood via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature and then harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Extraction: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile), and collect the supernatant containing the drug.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.
Clinical Assessment of Blood-Brain Barrier Permeability in Humans (Phase 1 Study)
The following protocol is based on the published Phase 1 clinical trial of this compound.[1]
Objective: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy adults, including its penetration into the cerebrospinal fluid.
Study Design: A Phase 1, placebo-controlled, single and multiple ascending dose study.
Participants: Healthy non-elderly and elderly subjects.
Methodology:
-
Dosing: Oral administration of single ascending doses (10, 20, and 30 mg) and multiple ascending doses (20 and 30 mg once daily for 7 days) of this compound or placebo.
-
Blood Sampling:
-
Single Ascending Dose (SAD): Pre-dose and at multiple time points up to 48 hours post-dose.
-
Multiple Ascending Dose (MAD): Pre-dose and at multiple time points on Day 1 and Day 7, and pre-dose on Days 2-6.
-
-
Cerebrospinal Fluid (CSF) Sampling: In the MAD cohort, CSF was collected on Day 7 between 2.5 and 4 hours post-dose via lumbar puncture.
-
Analytical Method:
-
Plasma and CSF concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
The validated range for plasma was 5.00 – 5000 ng/mL.
-
The validated range for CSF was 0.020 – 20 ng/mL.
-
Conclusion
This compound is a promising CNS-targeted therapeutic that effectively crosses the blood-brain barrier. Preclinical and clinical data confirm its presence in the brain and cerebrospinal fluid at potentially therapeutic concentrations. Its unique mechanism of selectively targeting and disrupting the pathological epichaperome offers a novel approach for the treatment of neurodegenerative diseases and CNS malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation-Driven Epichaperome Assembly: A Critical Regulator of Cellular Adaptability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Icapamespib In Vivo Experimental Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib (also known as PU-HZ151 and PU-AD) is a selective, orally active, and blood-brain barrier-penetrant inhibitor of the epichaperome. The epichaperome is a complex of stress-related chaperone proteins, including Heat Shock Protein 90 (HSP90), that is preferentially formed in cancer cells and diseased neurons. By binding to a specific conformation of HSP90 within this complex, this compound induces the disassembly of the epichaperome, leading to the degradation of its client proteins.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, such as glioblastoma, and neurodegenerative diseases, including Alzheimer's disease.[1][4]
These application notes provide detailed protocols for key in vivo experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical models.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Glioblastoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Route of Administration | Primary Endpoint | Result | Reference |
| Nude Mice | U87MG | This compound (10 mg/kg) | Twice a week for 3 weeks | Intravenous | Tumor Volume Reduction | 65% reduction compared to vehicle control | [1] |
Signaling Pathway
This compound targets the epichaperome, a network of chaperone proteins, with HSP90 being a key component. In diseased cells, HSP90 and other chaperones form stable, high-molecular-weight complexes that support the function of various oncogenic and neurotoxic proteins (client proteins). This compound binds to the ATP-binding pocket of HSP90 within the epichaperome, leading to its disassembly. This disruption results in the degradation of client proteins, such as EGFR and AKT, which are crucial for tumor cell survival and proliferation.[1][2]
Experimental Protocols
Glioblastoma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous U87MG glioblastoma xenograft model.
Materials:
-
U87MG human glioblastoma cell line
-
Female BALB/c nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., sterile saline or as specified for the formulation)
-
Calipers
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: Culture U87MG cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., ~100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired average size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection) according to the specified schedule (e.g., twice a week for 3 weeks).[1]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for client protein levels).
In Vivo Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol provides a general framework for evaluating the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1).
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type littermates
-
This compound
-
Vehicle solution
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for immunohistochemistry and ELISA (e.g., anti-Aβ antibodies)
Procedure:
-
Animal Selection and Grouping: Use age-matched transgenic and wild-type mice. Divide the transgenic mice into a treatment group (receiving this compound) and a control group (receiving vehicle). Include a wild-type control group.
-
Drug Administration: Administer this compound or vehicle to the respective groups. The route (e.g., oral gavage) and dosing schedule will need to be optimized based on pharmacokinetic data. A preclinical study in a Parkinson's disease mouse model used a dose of 6 mg/kg administered orally on a daily basis.[4]
-
Behavioral Testing: Conduct a battery of behavioral tests before, during, and after the treatment period to assess cognitive function.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Histopathological and Biochemical Analysis: Process the brain tissue for:
-
Immunohistochemical staining to quantify amyloid-beta (Aβ) plaques and neuroinflammation markers.
-
ELISA to measure the levels of soluble and insoluble Aβ.
-
Western blotting to assess levels of key signaling proteins.
-
Preclinical Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in mice to determine key parameters of this compound.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
This compound
-
Appropriate vehicle for the chosen route of administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability. A preclinical study used an oral dose of 10 mg/kg in mice.[4]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Acute Intravenous Toxicity Study in Rodents
This protocol provides a general guideline for an acute toxicity study of this compound administered intravenously in rodents.
Materials:
-
Rats or mice of a single strain
-
This compound
-
Sterile vehicle for intravenous administration
-
Syringes and needles
Procedure:
-
Dose Selection: Select at least three dose levels based on preliminary range-finding studies. Include a vehicle control group.
-
Animal Dosing: Administer a single intravenous dose of this compound or vehicle to the animals.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in behavior at regular intervals (e.g., immediately after dosing, and at 1, 4, and 24 hours) and then daily for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze the data for any dose-related signs of toxicity, effects on body weight, and gross pathological changes. Determine the maximum tolerated dose (MTD) if possible.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt them based on their specific experimental goals, available resources, and institutional animal care and use committee (IACUC) guidelines. Appropriate safety precautions should be taken when handling Icapamesp-ib and working with laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]
- 3. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icapamespib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib, also known as PU-HZ151, is a potent and selective, orally active inhibitor of epichaperomes assembled by Heat Shock Protein 90 (HSP90).[1] By non-covalently binding to HSP90 within these disease-specific complexes, this compound induces their disassembly, leading to the degradation of associated client proteins crucial for tumor cell survival and proliferation.[1] This targeted mechanism of action makes this compound a valuable tool for research in oncology and neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound selectively targets the altered conformation of HSP90 found within epichaperomes, which are multi-protein complexes that are more prevalent in stressed or malignant cells compared to normal cells. This selectivity allows for the disruption of oncogenic signaling pathways while having a minimal effect on the normal chaperone functions of HSP90. The inhibition of epichaperome function by this compound leads to the proteasomal degradation of various HSP90 client proteins, including key drivers of cancer progression such as EGFR, AKT, and ERK.[1] This ultimately results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.
References
Application Notes and Protocols for Western Blot Analysis Following Icapamespib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib (formerly PU-HZ151) is a potent and selective inhibitor of the 90-kDa heat shock protein (HSP90). HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are implicated in oncogenesis and neurodegenerative diseases.[1] this compound targets the epichaperome, a network of HSP90 and other chaperones that is particularly active in diseased cells, leading to the degradation of key client proteins and the disruption of aberrant signaling pathways.[2][3] This application note provides a detailed protocol for performing Western blot analysis to assess the pharmacodynamic effects of this compound treatment in a cellular context.
Principle of Action
This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[1] A hallmark of HSP90 inhibition is the compensatory upregulation of the 70-kDa heat shock protein (HSP70).[4] Therefore, Western blotting is an ideal method to monitor the efficacy of this compound by observing the degradation of specific HSP90 client proteins and the induction of HSP70.
Signaling Pathway Affected by this compound
This compound treatment disrupts multiple signaling pathways by promoting the degradation of key HSP90 client proteins. A primary example is the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[5][6] By destabilizing client proteins such as Akt and Raf, this compound effectively blocks these pro-survival signals.
Caption: this compound inhibits HSP90, leading to client protein degradation and pathway disruption.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis after this compound treatment.
Caption: Workflow for Western blot analysis after this compound treatment.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: MDA-MB-468 (human breast cancer cell line) or other relevant cell line.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 2 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle (DMSO) for 24 hours.[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
-
Target Proteins for Analysis
The following table summarizes key proteins to analyze by Western blot following this compound treatment.
| Protein Category | Target Protein | Expected Change with this compound | Rationale |
| HSP90 Inhibition Marker | HSP70 | Increase | Compensatory upregulation in response to HSP90 inhibition.[4] |
| HSP90 Client Proteins | Akt (total) | Decrease | A key kinase in the PI3K signaling pathway, crucial for cell survival.[1][7] |
| p-Akt (Ser473) | Decrease | The activated form of Akt; its decrease indicates pathway inhibition. | |
| Erk1/2 (total) | No significant change | A key kinase in the MAPK signaling pathway. | |
| p-Erk1/2 (Thr202/Tyr204) | Decrease | The activated form of Erk; its decrease indicates pathway inhibition.[4] | |
| CDK4 | Decrease | A cyclin-dependent kinase involved in cell cycle progression.[1][7] | |
| Loading Control | β-actin | No change | Ensures equal protein loading across all lanes. |
Quantitative Data Summary
The following table presents representative quantitative data for changes in protein expression following treatment with an HSP90 inhibitor. Data is presented as fold change relative to the vehicle-treated control, normalized to β-actin.
| Treatment | HSP70 | p-Akt (Ser473) | p-Erk1/2 (Thr202/Tyr204) | CDK4 |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (0.1 µM) | 2.5 | 0.6 | 0.7 | 0.8 |
| This compound (0.5 µM) | 4.8 | 0.3 | 0.4 | 0.5 |
| This compound (1.0 µM) | 7.2 | 0.1 | 0.2 | 0.2 |
Note: The data in this table is illustrative and based on typical results observed with potent HSP90 inhibitors.[8] Actual fold changes may vary depending on the cell line and experimental conditions.
Recommended Primary Antibodies and Dilutions
| Antibody | Host Species | Recommended Dilution |
| HSP90 | Rabbit | 1:1000 |
| HSP70 | Rabbit | 1:1000[9] |
| Akt (total) | Rabbit | 1:1000[10] |
| p-Akt (Ser473) | Rabbit | 1:1000[1] |
| Erk1/2 (total) | Rabbit | 1:1000[11] |
| p-Erk1/2 (Thr202/Tyr204) | Rabbit | 1:1000 - 1:2000[12] |
| CDK4 | Mouse | 1:200 - 1:500[4] |
| β-actin | Mouse | 1:1000 - 1:10000[13] |
Troubleshooting
-
No or weak signal: Increase primary antibody concentration, increase incubation time, or check transfer efficiency.
-
High background: Decrease primary antibody concentration, increase washing times, or use a different blocking buffer (e.g., BSA instead of milk).
-
Non-specific bands: Ensure the use of a high-quality, specific primary antibody and optimize antibody dilution.
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound. By monitoring the degradation of key HSP90 client proteins and the induction of HSP70, researchers can effectively assess the pharmacodynamic properties of this promising therapeutic agent. The detailed protocol and supporting information will aid in the generation of robust and reproducible data for research and drug development applications.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-AKT (Ser473) Monoclonal Antibody (17F6.B11) (200-301-268) [thermofisher.com]
- 3. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-CDK4 Monoclonal Atlas Antibody [atlasantibodies.com]
- 5. atsbio.com [atsbio.com]
- 6. Anti-ERK1/2 antibody (GTX134462) | GeneTex [genetex.com]
- 7. Phospho-AKT (Ser473) antibody (28731-1-AP) | Proteintech [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. HSP70 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 11. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. abpbio.com [abpbio.com]
Icapamespib (PU-AD) for Alzheimer's Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib, also known as PU-AD or PU-HZ151, is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the epichaperome.[1][2][3] The epichaperome is a pathologically assembled network of stress-related chaperone proteins, with Heat Shock Protein 90 (HSP90) as a central component, that is found in diseased cells, including neurons affected by Alzheimer's disease.[3][4][5] In contrast to the normal physiological chaperome, the epichaperome supports the stability and function of misfolded and aggregation-prone proteins, such as hyperphosphorylated tau, which are hallmarks of Alzheimer's disease.[5][6] this compound selectively binds to the ATP-binding pocket of HSP90 within the epichaperome, leading to its disassembly and the subsequent degradation of associated client proteins like pathogenic tau.[2][3] This targeted mechanism of action makes this compound a promising therapeutic candidate for neurodegenerative diseases.[7]
These application notes provide a comprehensive overview of the use of this compound in Alzheimer's disease research, including its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed protocols for relevant in vitro and in vivo experiments.
Data Presentation
This compound In Vitro Efficacy and Preclinical Data
| Parameter | Value | Cell Line / Model | Reference |
| EC50 for Epichaperomes | 5 nM | MDA-MB-468 cell homogenates | [2] |
| Binding Affinity | Higher than PU-H71 (EC50 of 11 nM) | MDA-MB-468 cell homogenates | [2] |
| Effect on Tau (p-tau) | Dramatic reduction in p-tau (S396/S404 and S202/T205) | Htau mice treated with an HSP90 inhibitor | [1] |
| Effect on HSP90 Client Proteins | Decreased levels of EGFR and AKT | Human glioblastoma U87MG nude mouse model | [2] |
| Effect on Cell Viability | Significant reduction at 0.1-1 µM (24h) | MDA-MB-468 cells | [2] |
This compound Phase 1 Clinical Trial Data (Healthy Volunteers)
| Parameter | Dosing Regimen | Population | Key Findings | Reference |
| Safety and Tolerability | Single doses (10, 20, 30 mg) and multiple doses (20, 30 mg daily for 7 days) | Healthy non-elderly and elderly subjects | Generally safe and well-tolerated. Mild treatment-emergent adverse events, with headache being the most common. | [7][8] |
| Pharmacokinetics (Tmax) | Single and multiple ascending doses | Healthy non-elderly and elderly subjects | Median time to maximum plasma concentration ranged from 1.00 to 2.00 hours. | [7][8] |
| Pharmacokinetics (Exposure) | Single and multiple ascending doses | Healthy non-elderly and elderly subjects | Dose-proportional exposure. Exposure was 50% higher in elderly subjects but well-tolerated. | [7][8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Alzheimer's Disease
Caption: Mechanism of this compound in Alzheimer's Disease.
Downstream Signaling of this compound-Mediated Epichaperome Disassembly
Caption: Downstream signaling effects of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Protocol 2: Western Blot Analysis of Tau Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of tau in neuronal cells.
Materials:
-
Neuronal cells (e.g., primary neurons or SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-tau (specific to phosphorylation sites, e.g., pS396, pS202/T205)
-
Anti-total-tau
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-tau, anti-total-tau, and anti-loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated tau levels to total tau and the loading control.
Protocol 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Epichaperome Analysis
This protocol is for identifying the components of the epichaperome that are affected by this compound treatment.
Materials:
-
Neuronal cells or brain tissue lysates
-
This compound
-
IP lysis buffer
-
Anti-HSP90 antibody or other epichaperome component antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-HSP90 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion or in-solution digestion).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins in the immunoprecipitated complex using database searching algorithms. Compare the protein profiles of this compound-treated and untreated samples to identify changes in the epichaperome composition.[9][10][11]
Conclusion
This compound represents a targeted therapeutic strategy for Alzheimer's disease by selectively disrupting the pathogenic epichaperome. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various preclinical models of Alzheimer's disease. Further research utilizing these and other advanced methodologies will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development for the treatment of this devastating neurodegenerative disorder.
References
- 1. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]
- 4. Hsp multichaperone complex buffers pathologically modified Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat Shock Protein 90 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hsp90 and its co-chaperones to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Icapamespib in Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Icapamespib (also known as PU-H71) in glioblastoma cell line research. This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging brain tumor to treat.[1][2] this compound is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90) that targets epichaperomes, which are multi-protein complexes that play a crucial role in cancer cell survival and proliferation.[3][4][5] By inhibiting the function of epichaperomes, this compound leads to the degradation of numerous oncogenic client proteins, thereby disrupting critical pro-survival signaling pathways in glioblastoma cells.[3][6][7] Notably, this compound can cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.[5]
Mechanism of Action
This compound functions by non-covalently binding to HSP90, a key component of epichaperomes, leading to their disassembly.[5][8] This disruption restores the normal protein-protein interaction network within the cell.[5] In glioblastoma cells, this targeted inhibition results in the downregulation of essential pro-survival client proteins, including Epidermal Growth Factor Receptor (EGFR), and key components of the PI3K/AKT/mTOR and MAPK signaling pathways.[3][6][7][9] The degradation of these proteins inhibits cell proliferation, colony formation, migration, and angiogenesis, while inducing programmed cell death (apoptosis).[3][6][10]
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and suppression of pro-survival pathways.
Quantitative Data
The following tables summarize the quantitative effects of this compound (PU-H71) on various glioblastoma cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound (PU-H71) in Glioblastoma Cell Lines after 72 hours of Treatment.
| Cell Line | IC50 (µM) |
| GSC11 | 0.1 - 0.5 |
| GSC23 | 0.1 - 0.5 |
| GSC272 | 0.1 - 0.5 |
| GSC262 | 0.1 - 0.5 |
| GSC811 | 0.1 - 0.5 |
| LN229 | 0.1 - 0.5 |
| T98G | 0.1 - 0.5 |
| U251-HF | 0.1 - 0.5 |
| GSC20 | 1.5 |
| Normal Human Astrocytes (NHA) | 3.0 |
Data sourced from a study by Sharma et al.[3]
Table 2: Effect of this compound (PU-H71) on Protein Expression in Glioblastoma Cell Lines.
| Protein | Effect |
| HSP70 | Upregulation (molecular marker of HSP90 inhibition) |
| Cleaved PARP | Upregulation (marker of programmed cell death) |
| EGFR | Downregulation |
| p-AKT | Downregulation |
| AKT | Downregulation |
| p-MAPK | Downregulation |
| MAPK | Downregulation |
| pS6 | Downregulation |
| S6 | Downregulation |
Observations are based on immunoblotting analysis in glioma cells treated with PU-H71.[3][9]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma cell lines.
References
- 1. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Samus Therapeutics Announces First Patient Dosed in Phase 1b Study of this compound in Recurrent Malignant Glioma [prnewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 8. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein Aggregation with Icapamespib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib (also known as PU-HZ151 or PU-AD) is a potent, selective, and orally bioavailable inhibitor of epichaperomes.[1] Epichaperomes are stress-induced, pathological assemblies of heat shock proteins (HSPs), primarily HSP90, that are found in diseased cells, including neurons affected by neurodegenerative conditions.[1] Unlike the normal cellular chaperome, epichaperomes contribute to disease progression by stabilizing misfolded, aggregation-prone proteins such as tau and amyloid-beta, thereby preventing their degradation.[1]
This compound selectively binds to the ATP-binding pocket of HSP90 within the epichaperome complex, leading to its disassembly.[1] This targeted disruption restores the normal protein quality control mechanisms, facilitating the clearance of toxic protein aggregates. Its ability to cross the blood-brain barrier makes it a promising tool for studying and potentially treating neurodegenerative diseases characterized by protein aggregation.[1]
These application notes provide detailed protocols for utilizing this compound to investigate protein aggregation in both in vitro and cell-based models relevant to neurodegenerative diseases.
Data Presentation
While specific quantitative data on the direct inhibition of neurodegenerative protein aggregation by this compound is limited in publicly available literature, the following tables summarize its known quantitative effects from studies in other disease models, which can serve as a reference for designing experiments.
Table 1: In Vitro and Cell-Based Activity of this compound
| Parameter | System | Value | Reference |
| EC50 (Epichaperome Disassembly) | MDA-MB-468 cell homogenates | 5 nM | [1] |
| Cell Viability Reduction | MDA-MB-468 cells (0.1-1 µM, 24h) | Significant reduction | [1] |
| Effect on HSP90 Complexes | MDA-MB-468 cells | Reduction of high molecular weight HSP90 complexes | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| Human glioblastoma U87MG nude mouse model | 10 mg/kg, intravenous injection, twice a week for 3 weeks | 65% reduction in tumor volume | [1] |
Signaling Pathways
This compound's mechanism of action involves the disruption of the epichaperome, which in turn influences cellular protein degradation pathways. By inhibiting the protective function of the epichaperome over misfolded proteins, this compound facilitates their clearance through the ubiquitin-proteasome system (UPS) and autophagy.
Figure 1: Mechanism of this compound in restoring protein homeostasis.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on protein aggregation.
Protocol 1: In Vitro Thioflavin T (ThT) Assay for Tau Aggregation
This assay measures the kinetics of protein aggregation in a cell-free system. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Materials:
-
Recombinant human tau protein (full-length or fragment, e.g., K18)
-
This compound
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve recombinant tau protein in assay buffer to a final concentration of 2-10 µM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in assay buffer to desired concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a stock solution of heparin in assay buffer (e.g., 1 mg/mL).
-
Prepare a fresh ThT stock solution (e.g., 1 mM in water) and dilute to a working concentration of 20 µM in assay buffer. Protect from light.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Tau protein solution
-
This compound or vehicle (DMSO) at various concentrations.
-
ThT working solution.
-
-
Initiate aggregation by adding heparin to a final concentration of 2-10 µg/mL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 5-10 minutes) for up to 72 hours. Include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity against time for each concentration of this compound.
-
Determine the lag time and the maximum fluorescence intensity for each curve.
-
Calculate the IC50 value of this compound for the inhibition of tau aggregation.
-
Figure 2: Workflow for the in vitro Thioflavin T assay.
Protocol 2: Cell-Based Filter Retardation Assay for Insoluble Protein Aggregates
This assay quantifies the amount of SDS-insoluble protein aggregates in cell lysates. Aggregates are captured on a cellulose acetate membrane, while soluble proteins pass through.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y overexpressing a mutant form of tau)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-containing buffer (2% SDS in PBS)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against the protein of interest (e.g., anti-tau)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 5 µM) or vehicle for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and Filtration:
-
Dilute an equal amount of protein from each sample in SDS-containing buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Assemble the dot blot apparatus with the cellulose acetate membrane.
-
Load the samples onto the membrane under vacuum.
-
Wash the wells with SDS-containing buffer.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the dot blot signals using densitometry.
-
Normalize the signal of each sample to the total protein loaded.
-
Determine the percentage reduction in insoluble aggregates in this compound-treated samples compared to the vehicle control.
-
Figure 3: Workflow for the cell-based filter retardation assay.
Protocol 3: Native Polyacrylamide Gel Electrophoresis (PAGE) for Epichaperome Analysis
This technique separates protein complexes in their native state, allowing for the visualization of high-molecular-weight epichaperome complexes and their disruption by this compound.
Materials:
-
Neuronal cell line
-
This compound
-
Native lysis buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, with protease inhibitors)
-
Native PAGE gel system (e.g., Tris-Glycine)
-
Native running buffer
-
Transfer buffer
-
PVDF membrane
-
Primary antibodies against HSP90 and other chaperones (e.g., HSP70)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 100 nM to 1 µM) or vehicle for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse in native lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
Native PAGE:
-
Load equal amounts of protein onto a native polyacrylamide gel.
-
Run the gel at a constant voltage at 4°C until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HSP90.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with a chemiluminescent substrate.
-
-
Analysis:
-
Analyze the western blot for the presence of high-molecular-weight HSP90-containing complexes (epichaperomes) in the vehicle-treated sample.
-
Observe the reduction or disappearance of these high-molecular-weight bands in the this compound-treated samples, indicating epichaperome disassembly.
-
Figure 4: Workflow for Native PAGE analysis of epichaperomes.
Conclusion
This compound represents a valuable research tool for investigating the role of epichaperomes in protein aggregation and neurodegeneration. The protocols outlined in these application notes provide a framework for studying the effects of this compound on protein aggregation dynamics and cellular protein quality control mechanisms. Due to the limited availability of specific quantitative data for this compound in neurodegenerative models, researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific experimental systems. These studies will contribute to a better understanding of the therapeutic potential of targeting epichaperomes in neurodegenerative diseases.
References
Illuminating Pathological Protein Networks: PET Imaging with Radiolabeled Icapamespib
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib (also known as PU-HZ151 or PU-AD) is a potent, selective, and orally active inhibitor of the epichaperome. The epichaperome is a pathological network of chaperones, co-chaperones, and other proteins that is assembled by Heat Shock Protein 90 (HSP90) and is implicated in the progression of various diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[1][2] Unlike the normal cellular chaperome, the epichaperome is selectively expressed in diseased cells, making it an attractive target for therapeutic intervention and diagnostic imaging.[2]
This compound's ability to cross the blood-brain barrier and its high binding affinity for epichaperomes make it a promising candidate for both therapy and in vivo imaging. When radiolabeled with a positron-emitting isotope such as Iodine-124 (¹²⁴I), this compound ([¹²⁴I]-Icapamespib) becomes a powerful tool for Positron Emission Tomography (PET) imaging, enabling the non-invasive detection, quantification, and monitoring of epichaperome activity in living subjects.[3]
These application notes provide detailed protocols for the radiolabeling of this compound and its use in preclinical PET imaging studies, along with relevant quantitative data and a description of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its radiolabeled analogue.
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC₅₀ for epichaperomes | 5 nM | MDA-MB-468 cell homogenates | [4] |
| logD | 2.37 | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1, Healthy Volunteers)
| Parameter | Dose | Value | Population | Reference |
| Tₘₐₓ (median) | 10, 20, and 30 mg single doses | ~1.50 hours | Non-elderly | [6] |
| Tₘₐₓ (median) | 20 and 30 mg multiple doses | 1.00 - 2.00 hours | Elderly | [7][8] |
| T₁/₂ | 10, 20, and 30 mg single doses | 1.72 - 2.19 hours | Non-elderly | [6] |
| Brain T₁/₂ (¹²⁴I-Icapamespib) | Not specified | ~3 hours | Healthy subject (no epichaperomes) | [6][7] |
Table 3: Preclinical In Vivo Biodistribution of a Similar Epichaperome PET Tracer ([¹²⁴I]-Zelavespib) in MDA-MB-468 Tumor-Bearing Mice (% Injected Dose per Gram)
| Time Point | Tumor | Blood | Lung | Heart | Muscle | Bone | Brain |
| 4 h | 10.2 ± 2.1 | 1.8 ± 0.3 | 4.5 ± 0.8 | 3.9 ± 0.6 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.9 ± 0.3 |
| 24 h | 8.5 ± 1.5 | 0.4 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 48 h | 6.9 ± 1.2 | 0.2 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| 72 h | 5.8 ± 1.0 | 0.1 ± 0.0 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
Data for [¹²⁴I]-Zelavespib is presented as a representative example of an epichaperome-targeting PET tracer.[3]
Signaling Pathway and Mechanism of Action
This compound targets the epichaperome, a complex of HSP90 and other chaperones that is aberrantly formed in diseased cells. In a healthy cell, HSP90, with the help of co-chaperones like HSP70 and CDC37, facilitates the proper folding and stability of a multitude of "client" proteins, many of which are involved in signal transduction.[9][10] In diseased states, these chaperones can form a stable, high-molecular-weight epichaperome that rewires protein-protein interaction networks to promote cell survival and proliferation.[2]
This compound binds to the ATP pocket of HSP90 within the epichaperome, leading to its disassembly.[3] This disruption restores the normal protein interaction network and flags the now-unsupported client proteins for degradation via the ubiquitin-proteasome pathway, often involving the E3 ligase CHIP.[9][11][12] The degradation of key oncoproteins (e.g., EGFR, AKT, p-ERK) inhibits tumor growth and survival signals.[4]
Figure 1: this compound's mechanism of action on the HSP90 epichaperome.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Iodine-124
This protocol is adapted from the synthesis of [¹²⁴I]-labeled epichaperome probes.[1][2][13]
Materials:
-
This compound precursor (stannylated derivative)
-
[¹²⁴I]NaI in 0.02 M NaOH
-
Chloramine-T solution (2 mg/mL in water)
-
Sodium metabisulfite solution (4 mg/mL in water)
-
HPLC purification system with a C18 column
-
Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water
-
Sterile water for injection
-
0.9% sterile saline
-
Sterile 0.22 µm filter
Procedure:
-
To a shielded vial containing the stannylated this compound precursor (approx. 100 µg in ethanol), add 1-5 mCi of [¹²⁴I]NaI.
-
Add 50 µL of Chloramine-T solution to initiate the radioiodination reaction.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Quench the reaction by adding 50 µL of sodium metabisulfite solution.
-
Inject the reaction mixture onto the HPLC system for purification.
-
Collect the fraction corresponding to [¹²⁴I]-Icapamespib.
-
Remove the HPLC solvent via rotary evaporation or nitrogen stream.
-
Reconstitute the final product in a sterile solution (e.g., 10% ethanol in saline) for injection.
-
Perform quality control to determine radiochemical purity (by HPLC) and specific activity.
Protocol 2: Preclinical PET Imaging of Tumor-Bearing Mice
This protocol describes a typical workflow for in vivo PET imaging using [¹²⁴I]-Icapamespib in a xenograft mouse model.[1][3][13]
Animal Model:
-
Athymic nude mice (female, 6-8 weeks old).
-
Tumor induction: Subcutaneously inject MDA-MB-468 human breast cancer cells (5-10 x 10⁶ cells in a 1:1 mixture of PBS and Matrigel) into the flank.
-
Allow tumors to grow to a volume of approximately 200-400 mm³.
Imaging Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Administer 3.7-7.4 MBq (100-200 µCi) of [¹²⁴I]-Icapamespib via tail vein injection in a volume of 100-200 µL.
-
Allow for radiotracer uptake for the desired period (e.g., 4, 24, 48, 72 hours).[3]
-
Position the mouse in a small animal PET scanner. Maintain anesthesia and body temperature throughout the scan.
-
Acquire a static PET scan for 10-20 minutes.
-
Following the PET scan, a CT scan can be acquired for anatomical co-registration.
-
Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization). Apply corrections for attenuation, scatter, and decay.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Figure 2: Experimental workflow for preclinical PET imaging with [¹²⁴I]-Icapamespib.
Conclusion
PET imaging with radiolabeled this compound provides a powerful, non-invasive method to visualize and quantify epichaperome-positive disease states in vivo. This technology holds significant promise for advancing our understanding of diseases driven by pathological protein-protein interactions and for accelerating the development of targeted therapies. The protocols and data presented here offer a foundation for researchers to design and execute preclinical studies utilizing this innovative imaging agent.
References
- 1. Synthesis of 124I-labeled epichaperome probes and assessment in visualizing pathologic protein-protein interaction networks in tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 124I-labeled epichaperome probes and assessment in visualizing pathologic protein-protein interaction networks in tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-animal PET imaging of amyloid-beta plaques with [11C]PiB and its multi-modal validation in an APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Icapamespib Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icapamespib (also known as PU-HZ151 or PU-AD) is a potent and selective, orally bioavailable inhibitor of the heat shock protein 90 (HSP90) epichaperome.[1][2] The epichaperome is a cancer- and disease-specific complex of HSP90 and its co-chaperones that is aberrantly assembled in various pathological conditions, including cancer and neurodegenerative diseases.[2][3] Unlike normal chaperone complexes, the epichaperome plays a crucial role in maintaining the stability and function of a wide array of oncoproteins and misfolded proteins that drive disease progression.[3] this compound selectively binds to the ATP pocket of HSP90 within the epichaperome, leading to its disassembly and the subsequent degradation of its client proteins.[1] A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising therapeutic candidate for central nervous system (CNS) malignancies and neurodegenerative disorders.[1]
These application notes provide a comprehensive overview of this compound administration in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Mechanism of Action: Targeting the Epichaperome
This compound exerts its therapeutic effects by selectively inhibiting the HSP90 epichaperome. This multi-protein complex is a hallmark of many cancer cells and neurons affected by neurodegenerative diseases.[2][3] The epichaperome supports the folding and stability of numerous client proteins that are essential for tumor cell survival, proliferation, and metastasis, as well as the aggregation of misfolded proteins in neurodegenerative conditions.
By binding to the ATP pocket of HSP90 within this complex, this compound disrupts its chaperone function.[1] This leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. In cancer, this results in the downregulation of key oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1] In neurodegenerative diseases, this compound-mediated disassembly of the epichaperome promotes the clearance of toxic protein aggregates, such as hyperphosphorylated tau and mutant huntingtin.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical animal studies involving this compound and other relevant HSP90 inhibitors.
Table 1: Efficacy of this compound in Cancer Models
| Animal Model | Cancer Type | Dosing Regimen | Route | Key Efficacy Results | Reference |
| BALB/c nude mice | Glioblastoma (U87MG xenograft) | 10 mg/kg, twice weekly for 3 weeks | IV | 65% reduction in tumor volume compared to vehicle.[1] | [1] |
| Athymic nude mice | Breast Cancer (MDA-MB-468 xenograft) | Data not available | - | This compound has an EC50 of 5 nM for epichaperomes in MDA-MB-468 cell homogenates.[1] | [1] |
| KPC mice | Pancreatic Cancer | Data not available | - | Studies suggest a role for HSP90 in pancreatic cancer progression.[5][6] | [5][6] |
Note: Specific in vivo efficacy data for this compound in breast and pancreatic cancer models were not available in the reviewed literature. The provided information is based on in vitro data and the established role of the target in these cancers.
Table 2: Efficacy of this compound in Neurodegenerative Disease Models
| Animal Model | Disease Model | Dosing Regimen | Route | Key Efficacy Results | Reference |
| Transgenic mice | Alzheimer's Disease (tauopathy) | Data not available | - | Treatment with PU-AD (this compound) prevented cognitive decline and cleared aggregated hyperphosphorylated tau in the brain.[4] | [4] |
| SOD1-G93A mice | Amyotrophic Lateral Sclerosis (ALS) | Data not available | - | Inhibition of epichaperomes resulted in clearance of superoxide dismutase 1 and relief of ALS-like symptoms.[3] | [3] |
| Mouse model | Parkinson's Disease | 6 mg/kg, daily | Oral | Effective in decreasing several Parkinson's symptoms. | [7] |
Note: While positive outcomes are reported, specific quantitative data on cognitive and motor function tests or survival rates for this compound are limited in the public domain. The information is based on qualitative descriptions of efficacy.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Regimen | Route | Reference |
| Brain Concentration | ~70% of plasma concentration | 10 mg/kg | Oral | [7] |
| Cmax | Data not available | - | - | - |
| AUC | Data not available | - | - | - |
| T½ (Half-life) | Data not available | - | - | - |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common animal models.
Protocol 1: Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human glioblastoma xenograft model.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic)
-
Age: 6-8 weeks
-
Weight: 18-20 g
-
Supplier: Commercially available (e.g., Charles River, Jackson Laboratory)
Cell Line:
-
U87MG (human glioblastoma cell line)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
U87MG cells
-
Matrigel
-
Sterile PBS
-
Insulin syringes (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture U87MG cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest U87MG cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Prepare a 1 mg/mL solution of this compound in the chosen vehicle.
-
Administer this compound at 10 mg/kg via intravenous (tail vein) injection.
-
Administer an equal volume of vehicle to the control group.
-
Dose animals twice weekly for 3 weeks.
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for HSP90 client proteins like EGFR and AKT, and HSP70).[1]
-
Protocol 2: Alzheimer's Disease Mouse Model
Objective: To assess the efficacy of this compound in improving cognitive function and reducing tau pathology in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Species: Mouse
-
Strain: 3xTg-AD (or other suitable tauopathy model)
-
Age: Dependent on the model and desired disease stage for intervention.
-
Sex: Both males and females should be included.
Materials:
-
This compound
-
Vehicle (e.g., sterile water with 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimation and Baseline Assessment:
-
Acclimate mice to the housing facility and handling procedures.
-
Conduct baseline cognitive testing (e.g., Morris water maze) to establish pre-treatment performance.
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Prepare a solution of this compound in the vehicle. The optimal dose may need to be determined, but a starting point could be in the range of 5-10 mg/kg.
-
Administer this compound daily via oral gavage.
-
Administer vehicle to the control group.
-
Treatment duration can range from several weeks to months, depending on the study objectives.
-
-
Cognitive Function Assessment:
-
Perform cognitive testing (e.g., Morris water maze) at specified time points during and after the treatment period to assess learning and memory.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect brain tissue.
-
Perform histological and immunohistochemical analysis to quantify levels of hyperphosphorylated tau, amyloid-beta plaques, and markers of neuroinflammation.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound in cancer and neurodegenerative diseases.
Oncogenic Signaling in Cancer
This compound's inhibition of the HSP90 epichaperome leads to the degradation of multiple client proteins that are critical components of oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Tau Pathology in Alzheimer's Disease
In Alzheimer's disease, the HSP90 epichaperome is thought to stabilize kinases that hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles (NFTs) and neuronal dysfunction. This compound may disrupt this process, promoting the clearance of pathogenic tau.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that is relevant to a broad range of diseases. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of this compound in various animal models. As with any experimental work, it is crucial to optimize protocols for specific laboratory conditions and to adhere to all institutional and national guidelines for animal welfare. Further research is warranted to fully elucidate the therapeutic potential of this compound and to expand its application to other disease models.
References
- 1. ICA-27243 improves neuromuscular function and preserves motoneurons in the transgenic SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase modulates tau phosphorylation and tau pathology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Precursor-like Protein 2 Expression Increases during Pancreatic Cancer Development and Shortens the Survival of a Spontaneous Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Icapamespib solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Icapamespib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PU-HZ151) is a potent, selective, and orally active inhibitor of the epichaperome.[1][2] The epichaperome is a complex of heat shock protein 90 (HSP90) and other co-chaperones that is predominantly found in diseased cells, such as cancer cells and neurons affected by neurodegenerative diseases.[3] this compound works by non-covalently binding to HSP90 within this epichaperome, leading to its disassembly.[1][2] This disruption restores the normal protein-protein interaction network and leads to the degradation of HSP90 client proteins that are crucial for tumor cell survival and the propagation of neurotoxic protein aggregates.[1][2]
Q2: In what solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[4] Vendor information indicates solubility in DMSO at concentrations of 100 mg/mL or greater.[4] Information regarding its solubility in other organic solvents or aqueous buffers is not widely published.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution in DMSO is commonly prepared.[2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Issue: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer (e.g., PBS or cell culture medium).
Solution:
This is a common issue for compounds that are highly soluble in DMSO but have poor aqueous solubility. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform serial dilutions of your stock solution in DMSO first to get closer to your final concentration. Then, add this more diluted DMSO solution to your aqueous buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity. However, a slightly higher DMSO concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortexing/Sonication: After diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously or use an ultrasonic bath to aid in dissolution and prevent immediate precipitation.
-
Temperature: Gently warming the aqueous buffer to 37°C before and after adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your experimental system.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL | Hygroscopic DMSO can affect solubility; use freshly opened solvent. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of this compound powder in anhydrous DMSO. If needed, gently warm the vial to 37°C and sonicate for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the 10 mM stock solution into single-use vials and store at -80°C.
-
Working solution preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. c. To prepare the final working concentrations, add the intermediate DMSO solutions to your pre-warmed cell culture medium. The final DMSO concentration should ideally not exceed 0.5%. For example, to achieve a 10 µM final concentration, you could add 1 µL of a 10 mM stock to 1 mL of medium. d. Mix immediately by gentle vortexing or pipetting.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
Protocol 2: Formulation of this compound for In Vivo Intravenous Administration in Mice
This is a general protocol based on formulations used for other poorly soluble HSP90 inhibitors and should be optimized for your specific experimental needs.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 10% Tween 80, and 80% sterile water.
-
This compound Solution: a. Dissolve the required amount of this compound in DMSO first. b. Add Tween 80 to the solution and mix thoroughly. c. Add the sterile water dropwise while continuously vortexing to form a clear solution.
-
Administration: The final formulation can be administered via intravenous injection. The dosing volume will depend on the animal's weight and the desired final dose.
Note: For oral administration in preclinical models, the development of a suitable formulation would require further investigation. Clinical trials have utilized an oral solution and a tablet formulation, but the specific excipients are not publicly detailed.[6]
Visualizations
Caption: HSP90 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for this compound solubilization.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Icapamespib Concentration for IC50 Determination
Welcome to the technical support center for Icapamespib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the half-maximal inhibitory concentration (IC50) of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PU-HZ151) is a selective, orally active inhibitor of epichaperomes, which are stress-induced, disease-specific complexes assembled by Heat Shock Protein 90 (HSP90).[1] this compound binds non-covalently to HSP90 within these epichaperomes, leading to their disassembly.[1] This disruption restores normal protein-protein interaction networks and can reduce the aggregation of neurotoxic proteins and diminish survival signals in tumor cells.[1] Notably, this compound can cross the blood-brain barrier, making it a candidate for research in neurodegenerative diseases as well as cancers like glioblastoma and metastatic breast cancer.[1]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: In vitro studies have shown that this compound can significantly reduce the viability of cell lines such as the MDA-MB-468 breast cancer cell line at concentrations ranging from 0.1 to 1 µM with a 24-hour incubation period.[1] For epichaperomes in MDA-MB-468 cell homogenates, this compound has demonstrated an EC50 of 5 nM.[1][2]
Q3: How should I store and prepare this compound for my experiments?
A3: this compound powder should be stored at -20°C for up to 3 years.[1] For stock solutions, it is soluble in DMSO (≥ 100 mg/mL).[1] It is recommended to use freshly opened DMSO as it can be hygroscopic.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[1]
Q4: Which cell viability assay is recommended for determining the IC50 of this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and can be effectively used to determine the IC50 of this compound. This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in a single source, the following table provides an example of expected IC50 ranges for HSP90 inhibitors in various lung adenocarcinoma cell lines. This can serve as a general guideline for designing your concentration ranges for this compound experiments.
| Cell Line | Molecular Subgroup | HSP90 Inhibitor | IC50 (nM) |
| H1975 | EGFR mutant | 17-AAG | 1.258 |
| H1437 | KRAS mutant | 17-AAG | 6.555 |
| H1650 | EGFR mutant | 17-AAG | 3.764 |
| HCC827 | EGFR mutant | 17-AAG | 26.255 |
| H2009 | KRAS mutant | 17-AAG | 87.733 |
| Calu-3 | KRAS mutant | 17-AAG | 33.833 |
| H1437 | KRAS mutant | IPI-504 | 3.473 |
| H1650 | EGFR mutant | IPI-504 | 3.764 |
| H358 | KRAS mutant | IPI-504 | 4.662 |
| H2009 | KRAS mutant | IPI-504 | 33.833 |
| Calu-3 | KRAS mutant | IPI-504 | 43.295 |
| H2228 | EML4-ALK translocated | IPI-504 | 46.340 |
| H2228 | EML4-ALK translocated | STA-9090 | 4.131 |
| H2009 | KRAS mutant | STA-9090 | 4.739 |
| H1975 | EGFR mutant | STA-9090 | 4.739 |
| H3122 | EML4-ALK translocated | STA-9090 | 7.991 |
| H1781 | Not specified | STA-9090 | 9.954 |
| Calu-3 | KRAS mutant | STA-9090 | 18.445 |
This data is for other HSP90 inhibitors and should be used as a reference for establishing an appropriate concentration range for this compound.[4]
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol is a general guideline for determining the IC50 of this compound in adherent cancer cell lines. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent inhibition observed | - this compound concentration range is too low or too high- Cell line is resistant to HSP90 inhibition- this compound has degraded | - Perform a broader range of concentrations in a pilot experiment.- Verify the sensitivity of your cell line to other HSP90 inhibitors.- Prepare fresh this compound solutions and store them properly. |
| Biphasic dose-response curve (low concentration stimulation) | - Hormesis effect, where low doses of a substance can have a stimulatory effect.[5][6] | - This is a known biological phenomenon.[5][6] Report the full dose-response curve and focus on the inhibitory part of the curve for IC50 calculation. |
| IC50 value is much higher than expected | - Cell line has intrinsic or acquired resistance mechanisms (e.g., upregulation of compensatory chaperones like HSP70, mutations in HSP90).[7]- High cell density leading to reduced drug effectiveness | - Check for the expression of resistance markers.- Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in incubation times or reagent preparation- Contamination of cell culture | - Use cells within a consistent and low passage number range.- Standardize all experimental parameters, including incubation times and reagent preparation.- Regularly check cell cultures for any signs of contamination. |
Visualizations
Caption: this compound Signaling Pathway.
Caption: IC50 Determination Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound|1000999-96-1|COA [dcchemicals.com]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence [mdpi.com]
- 7. mdpi.com [mdpi.com]
Icapamespib Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of Icapamespib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of epichaperomes, which are stress-induced, high-molecular-weight complexes assembled by Heat Shock Protein 90 (HSP90).[1] It functions by non-covalently binding to HSP90 within these epichaperomes, leading to their disassembly and the restoration of normal protein-protein interaction networks.[1] This targeted disruption of disease-specific protein networks can reduce the aggregation of neurotoxic proteins and diminish survival signals in tumor cells.[1][2]
Q2: How selective is this compound for epichaperomes versus the general HSP90 chaperone?
A2: this compound demonstrates high selectivity for the conformationally altered HSP90 present in epichaperomes.[3][4] Studies have shown that the function of HSP90 in normal, healthy cells remains essentially unaltered by this compound.[3] This selectivity is a key feature of the drug, suggesting a lower potential for off-target effects related to the general inhibition of HSP90.
Q3: What are the known downstream signaling effects of this compound?
A3: By disrupting epichaperomes, this compound can lead to a decrease in the levels of HSP90 client proteins. Known effects include a reduction in the phosphorylation of ERK (p-ERK) and decreased levels of total AKT and EGFR.[1] It has also been shown to induce the cleavage of c-PARP.[1]
Q4: Has broad-panel kinase profiling been published for this compound?
A4: Based on currently available information, comprehensive off-target kinase profiling data for this compound has not been publicly released. Researchers encountering unexpected results that may suggest kinase inhibition are encouraged to perform their own selectivity profiling.
Q5: Are there known issues with purine-based inhibitors that could be relevant for this compound?
A5: Purine-based compounds can sometimes interfere with assays that involve ATP-binding proteins due to structural similarities. For example, some purine and pyrimidine compounds have been shown to inhibit uricase.[5] It is also known that substrates for the purine salvage pathway, like hypoxanthine, can reduce the efficacy of purine synthesis inhibitors in cell culture.[6] Researchers should be mindful of these potential interactions and consider the composition of their assay buffers and cell culture media.
Troubleshooting Guides
Unexpected Cell Viability Results
Problem: I'm observing higher/lower than expected cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines can have varying levels of dependence on epichaperome function. Confirm the presence of epichaperomes in your cell line of interest. |
| Assay Interference | Some viability assays (e.g., those based on ATP levels) could theoretically be affected by a purine-based compound. Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue) or metabolic activity (e.g., MTT/XTT assay). |
| Compound Solubility/Stability | Ensure that this compound is fully dissolved in the vehicle and that the final concentration of the vehicle in your experiment is not causing toxicity. Prepare fresh stock solutions as needed. |
| On-Target Effect Misinterpretation | The effect of this compound on cell viability is linked to the disassembly of epichaperomes and the subsequent degradation of client proteins essential for survival. The timeline for these effects may vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration. |
Inconsistent Western Blot Results for Downstream Targets
Problem: I'm not seeing the expected decrease in p-ERK or other HSP90 client proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | The effect of this compound is concentration and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and protein of interest. |
| Low Target Protein Abundance | If your protein of interest is expressed at low levels, it may be difficult to detect a change. Ensure you are loading a sufficient amount of total protein on your gel.[7] |
| Antibody Quality | The primary antibody may not be specific or sensitive enough. Validate your antibody using positive and negative controls. |
| General Western Blotting Issues | Review standard western blot troubleshooting guides for issues such as inefficient protein transfer, inappropriate blocking buffers, or suboptimal antibody concentrations.[7] |
Investigating Potential Off-Target Effects
Problem: My experimental results are inconsistent with the known mechanism of action of this compound, and I suspect an off-target effect.
| Experimental Approach | Rationale |
| Kinase Profiling | To determine if this compound is inhibiting any kinases, perform a broad-panel kinase screen. This can be done through commercial services that offer activity-based or binding assays against a large number of kinases.[8][9] |
| CRISPR/Cas9 Target Validation | To confirm that the observed phenotype is due to the on-target activity of this compound, use CRISPR/Cas9 to knock out a key component of the epichaperome (e.g., a specific HSP90 isoform). If the drug still produces the same effect in the knockout cells, it is likely acting through an off-target mechanism.[10] |
| Thermal Shift Assay (TSA) | TSA can be used to assess the binding of this compound to a purified protein of interest. A shift in the melting temperature of the protein in the presence of the compound indicates a direct interaction. |
| Chemoproteomics | This approach can identify the protein interaction profile of this compound within a cell lysate, providing a broad overview of potential on-target and off-target interactions.[11] |
Experimental Protocols
Protocol: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Assay Format: A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.[9] Alternatively, fluorescence-based or luminescence-based assays that detect ADP production can be used.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and cofactors to the reaction buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (often at both the Km and a physiological concentration of 1 mM to assess potency under different conditions).[8]
-
-
Detection: After a set incubation time, stop the reaction and quantify the kinase activity according to the chosen assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for any kinases that show significant inhibition.
Protocol: Western Blot for p-ERK and Total ERK
Objective: To determine the effect of this compound on the phosphorylation of ERK.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a predetermined amount of time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies.
-
Re-probe the membrane with a primary antibody for total ERK, followed by the secondary antibody and detection steps.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK to determine the effect of this compound on ERK phosphorylation.
Visualizations
Caption: this compound's selective inhibition of the epichaperome.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Inhibition of uricase by pyrimidine and purine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug screening in human physiologic medium identifies uric acid as an inhibitor of rigosertib efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
Icapamespib In Vivo Delivery: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Icapamespib.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
1. Formulation and Administration
Question: My this compound solution is showing precipitation after preparation. What should I do?
Answer:
Precipitation of this compound in your formulation can lead to inaccurate dosing and reduced efficacy. Here are some steps to troubleshoot this issue:
-
Solvent Choice: this compound is soluble in DMSO. For in vivo studies in mice, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle.
-
Vehicle Compatibility: Ensure the chosen vehicle is compatible with DMSO and the final desired concentration of this compound. Commonly used vehicles for intravenous administration in mice include saline or phosphate-buffered saline (PBS). For oral administration, oral solutions have been used in clinical trials.[1][2]
-
Preparation Procedure:
-
Warm the vehicle to room temperature before mixing.
-
Add the this compound/DMSO stock solution to the vehicle slowly while vortexing to ensure proper mixing.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness or particles are observed, try gently warming the solution or sonicating it for a short period.
-
-
Concentration Limits: Do not exceed the known solubility of this compound in your final formulation. It is advisable to perform a small-scale solubility test before preparing a large batch.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh on the day of administration to minimize stability issues.
Question: I am unsure about the appropriate administration route and dosage for my mouse model. What are the recommendations?
Answer:
The optimal administration route and dosage of this compound depend on the specific experimental goals and animal model. Here are some evidence-based starting points:
-
Intravenous (IV) Injection: For glioblastoma xenograft models in nude mice, a dosage of 10 mg/kg administered via tail vein injection twice weekly for three weeks has been shown to be effective in reducing tumor volume.
-
Oral Administration: In a Parkinson's disease mouse model, a daily oral dose of 6 mg/kg was found to be effective.[1] Phase 1 clinical trials in healthy adults have evaluated single oral doses of 10, 20, and 30 mg, and multiple once-daily oral doses of 20 and 30 mg.[2]
It is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic dose with minimal toxicity.
2. Efficacy and Reproducibility
Question: I am observing inconsistent anti-tumor effects in my xenograft studies. What could be the cause?
Answer:
Inconsistent results with this compound in vivo can stem from several factors:
-
Formulation Issues: As discussed above, precipitation or instability of your this compound formulation can lead to variable dosing.
-
Administration Variability: Ensure consistent and accurate administration of the drug, especially for intravenous injections. Improper injection technique can lead to subcutaneous deposition and altered pharmacokinetics.
-
Tumor Heterogeneity: The expression of the epichaperome, the target of this compound, can vary between different tumor models and even within the same tumor. It is advisable to confirm the presence of epichaperomes in your tumor model.
-
Pharmacokinetics: this compound exhibits rapid plasma clearance but has a long residence time at the tumor site due to its trapping within the epichaperome.[3] Understanding this pharmacokinetic profile is crucial for designing the dosing schedule. Frequent dosing may not be necessary to maintain target engagement.
-
Animal Health: The overall health status of the animals can influence drug metabolism and tumor growth, leading to variability in outcomes.
Question: How can I confirm that this compound is engaging its target in my in vivo model?
Answer:
Confirming target engagement is critical for interpreting your experimental results. Here are some methods to assess the in vivo activity of this compound:
-
Pharmacodynamic Biomarkers:
-
Client Protein Degradation: this compound treatment should lead to the degradation of HSP90 client proteins. Western blot analysis of tumor lysates for key client proteins like EGFR and AKT can demonstrate target engagement. A decrease in the levels of these proteins post-treatment indicates that this compound is active.
-
HSP70 Induction: Inhibition of HSP90 often leads to a compensatory increase in the expression of HSP70. Monitoring HSP70 levels in tumor tissue can serve as an indirect marker of target engagement.
-
-
Direct Target Occupancy:
-
Radiolabeled this compound: Studies have utilized 124I-labeled this compound for PET imaging to quantify epichaperome levels and drug-target engagement in vivo.
-
-
Epichaperome Disassembly: Native-PAGE analysis of tumor lysates can be used to observe the disruption of high-molecular-weight HSP90 complexes (epichaperomes) following this compound treatment.
3. Safety and Toxicity
Question: What are the potential side effects of this compound in mice, and what should I monitor?
Answer:
This compound has been shown to be generally well-tolerated in both preclinical and clinical studies.[2] In a glioblastoma mouse model, no significant body weight loss or organ toxicity was observed at an effective dose. In human clinical trials, treatment-emergent adverse events were mild, with headache being the most common.[2][4]
However, it is always important to monitor for any signs of toxicity in your animal studies. Key parameters to observe include:
-
Body Weight: Monitor animal body weight regularly (e.g., twice weekly). A significant drop in body weight can be an early indicator of toxicity.
-
General Health: Observe the animals for any changes in behavior, such as lethargy, ruffled fur, or loss of appetite.
-
Organ-Specific Toxicity: While not commonly reported for Icapamesp-ib, it is good practice to perform histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study to check for any signs of toxicity.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of epichaperomes, which are multi-protein complexes assembled by Heat Shock Protein 90 (HSP90) that are predominantly found in diseased cells.[1] this compound binds to HSP90 within the epichaperome, leading to its disassembly. This disruption restores the normal protein-protein interaction network and leads to the degradation of key HSP90 client proteins, such as EGFR and AKT, which are often involved in cancer cell survival and proliferation.
Can this compound cross the blood-brain barrier?
Yes, this compound is a blood-brain barrier permeable small molecule.[1] This property makes it a promising therapeutic agent for central nervous system disorders, such as glioblastoma and neurodegenerative diseases.
How should I store this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
What is the pharmacokinetic profile of this compound?
This compound exhibits a unique pharmacokinetic profile characterized by rapid clearance from the plasma but prolonged retention at the site of action (e.g., tumors).[3] This is attributed to the "trapping" of this compound within the epichaperome complex.[3] This extended target residence time means that the pharmacodynamic effects can be sustained even when plasma concentrations are low.
Quantitative Data Summary
Table 1: this compound In Vivo Administration and Efficacy
| Animal Model | Tumor Type | Administration Route | Dosage Regimen | Outcome | Reference |
| Nude Mice | U87MG Glioblastoma Xenograft | Intravenous (tail vein) | 10 mg/kg, twice weekly for 3 weeks | 65% reduction in tumor volume | |
| Mouse Model | Parkinson's Disease | Oral | 6 mg/kg, daily | Decrease in Parkinson's symptoms | [1] |
Table 2: this compound Pharmacokinetic Parameters in Healthy Adults (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | Reference |
| 10 mg | 83.5 | 1.50 | 220 | 1.72 | [1] |
| 20 mg | 159 | 1.50 | 385 | 2.19 | [1] |
| 30 mg | 275 | 1.50 | 764 | 2.04 | [1] |
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 29G needle
-
Mouse restrainer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 5.26 mg of this compound (MW: 526.39 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -80°C.
-
-
Working Solution Preparation (prepare fresh on the day of injection):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the required volume of the stock solution and sterile saline based on the desired final concentration and the total injection volume. For a 10 mg/kg dose in a 20 g mouse, you would need 0.2 mg of this compound. The injection volume is typically 100-200 µL.
-
Slowly add the this compound/DMSO stock solution to the sterile saline while vortexing to prevent precipitation. For example, to prepare a 1 mg/mL working solution, you could dilute the 10 mM (5.26 mg/mL) stock solution accordingly.
-
Visually inspect the final solution for clarity.
-
-
Intravenous Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using an insulin syringe, slowly inject the prepared this compound solution into one of the lateral tail veins.
-
Observe the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor its recovery.
-
Visualizations
Caption: Mechanism of action of this compound in diseased cells.
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Icapamespib In Vitro Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the in vitro toxicity assessment of Icapamespib. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of epichaperomes, which are stress-induced, pathologically altered forms of the heat shock protein 90 (Hsp90) chaperone machinery.[1] By non-covalently binding to Hsp90 within these epichaperomes, this compound disrupts their structure and function.[2] This leads to the degradation of Hsp90 client proteins, many of which are crucial for tumor cell survival and proliferation, such as AKT and EGFR.[2]
Q2: What are the expected effects of this compound on cancer cell lines in vitro?
A2: In vitro, this compound has been shown to reduce the viability of cancer cells. For instance, in MDA-MB-468 breast cancer cells, treatment with 0.1-1 µM this compound for 24 hours significantly decreased cell viability.[2] This is often accompanied by the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (c-PARP), and alterations in signaling pathways, such as a decrease in the phosphorylation of ERK (p-ERK).[2]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution in DMSO is a common starting point.[2] It is crucial to use freshly opened, anhydrous DMSO to ensure complete dissolution, as the compound's solubility can be affected by moisture.[2] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]
Q4: What are the key in vitro assays to assess this compound toxicity?
A4: The core assays for evaluating the in vitro toxicity of this compound include:
-
Cell Viability Assays (e.g., MTT): To determine the effect of this compound on cell proliferation and metabolic activity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the induction of programmed cell death.
-
Reactive Oxygen Species (ROS) Assays (e.g., DCFDA): To measure the generation of oxidative stress.
This compound Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC50 (epichaperomes) | MDA-MB-468 (homogenates) | 5 nM | [2][3] |
| Concentration for reduced cell viability | MDA-MB-468 | 0.1 - 1 µM (24h) | [2] |
Experimental Workflows and Signaling Pathways
In Vitro Toxicity Assessment Workflow for this compound.
This compound-mediated inhibition of the Hsp90-Raf-MEK-ERK signaling pathway.
Troubleshooting Guides
Cell Viability (MTT) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in blank wells | - Contamination of media or reagents with bacteria or yeast.- Presence of reducing agents in the media. | - Use sterile technique and fresh, sterile media and reagents.[4]- If possible, use a medium without ascorbic acid or other reducing agents. |
| Low absorbance readings in control wells | - Cell number per well is too low.- Incubation time with MTT reagent is too short.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density to be within the linear range of the assay.- Increase incubation time with the MTT reagent until purple crystals are visible.- Ensure complete dissolution of formazan by gentle mixing or longer incubation with the solubilizing agent. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Inaccurate pipetting. | - Thoroughly mix cell suspension before plating.[5]- To minimize the edge effect, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[5]- Ensure proper pipette calibration and technique. |
| Test compound interference | - this compound or its vehicle (DMSO) may directly reduce MTT or interfere with absorbance readings. | - Run a control with this compound in cell-free media to check for direct reduction of MTT.[6] |
Apoptosis (Annexin V/PI) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High percentage of Annexin V positive cells in the negative control | - Cells were harvested too harshly (e.g., over-trypsinization).- Cells were overgrown or unhealthy before the experiment. | - Use a gentle cell detachment method, such as scraping or using a non-enzymatic dissociation solution.[7][8]- Use cells in the logarithmic growth phase.[9] |
| Weak or no Annexin V signal in the positive control | - The apoptosis-inducing agent was not effective.- Insufficient concentration of Annexin V or expired reagents. | - Use a known potent apoptosis inducer (e.g., staurosporine) as a positive control.[7]- Titrate the Annexin V concentration and ensure reagents are within their expiry date.[7][10] |
| High background fluorescence | - Inadequate washing of cells.- Non-specific binding of Annexin V. | - Ensure cells are washed thoroughly with PBS and binding buffer as per the protocol.[11]- Use the recommended concentration of Annexin V. |
| Most cells are Annexin V and PI positive | - The treatment has induced late-stage apoptosis or necrosis.- Cells were collected too late after treatment. | - Perform a time-course experiment to detect early apoptotic events.[11]- Ensure gentle handling of cells during staining to avoid membrane damage.[8] |
Reactive Oxygen Species (DCFDA) Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence in control cells | - Autofluorescence of cells or media.- Photo-oxidation of the DCFDA probe. | - Use phenol red-free media during the assay.[12]- Protect the plate from light as much as possible during incubation and reading.[13] |
| No increase in fluorescence with a positive control (e.g., H₂O₂) | - The concentration of the positive control is too low or it has degraded.- The DCFDA probe is not being taken up by the cells or is inactive. | - Use a fresh solution of a known ROS inducer at an appropriate concentration.[12]- Ensure the DCFDA probe is stored correctly and is not expired. Optimize the loading concentration and time.[14] |
| Variability between replicates | - Uneven cell seeding.- Inconsistent incubation times. | - Ensure a homogenous cell suspension before seeding.- Standardize all incubation times precisely for all wells.[13] |
| Test compound interference | - this compound may directly react with the DCFDA probe in a cell-free environment. | - Run a cell-free control with this compound and the DCFDA probe to check for direct chemical reactions.[15][16] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound as required. Include positive and negative controls.
-
Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method.[7]
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution.[10][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[7][10]
Reactive Oxygen Species (DCFDA) Assay
-
Cell Seeding: Seed cells in a dark, clear-bottomed 96-well plate and allow them to attach overnight.[14]
-
DCFDA Loading: Remove the culture medium and wash the cells with 1X assay buffer. Add the DCFDA working solution (typically 10-50 µM) to the cells and incubate for 30-45 minutes at 37°C in the dark.[14][18]
-
Washing: Remove the DCFDA solution and wash the cells again with 1X assay buffer.
-
Treatment: Add the this compound solution at various concentrations to the cells. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Incubation: Incubate the plate for the desired treatment period.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[18]
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
Technical Support Center: Icapamespib Experimental Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Icapamespib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of epichaperomes, which are stress-induced, disease-specific complexes assembled by Heat Shock Protein 90 (HSP90).[1][2] Unlike normal HSP90 chaperones, epichaperomes are predominantly found in diseased cells, such as cancer cells and neurons affected by neurodegenerative disorders.[3] this compound binds non-covalently to a conformationally distinct ATP-binding pocket within the HSP90 of epichaperomes, leading to their disassembly.[2][3] This disruption restores the normal protein-protein interaction network, leading to the degradation of neurotoxic protein aggregates and the inhibition of tumor cell survival signals.[2]
Q2: What makes this compound different from other HSP90 inhibitors?
A2: this compound exhibits high selectivity for epichaperomes over the normal, ubiquitously expressed HSP90.[3] This selectivity is attributed to its binding to a unique conformation of HSP90 present only in the epichaperome complex.[3] This targeted action is believed to result in fewer off-target effects and a better safety profile compared to pan-HSP90 inhibitors. Additionally, this compound can cross the blood-brain barrier, making it a promising candidate for treating neurodegenerative diseases.[2][3] It also demonstrates a long residence time on its target, meaning it remains bound for an extended period, which may contribute to its sustained efficacy even after plasma clearance.[4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5][6] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observed efficacy (e.g., no reduction in cell viability) | Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line being used. | 1. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your cell line. Different cell lines can have varying sensitivities.[2] 2. Literature Review: Check published studies for effective concentrations in similar cell models. |
| Incorrect Drug Preparation/Storage: Improper dissolution or storage can lead to degradation of the compound. | 1. Fresh Stock Solutions: Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] 2. Proper Storage: Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[2] 3. Solubility Check: Ensure complete dissolution of the powder in DMSO before further dilution in cell culture media. | |
| Low Epichaperome Levels: The target of this compound, the epichaperome, may not be sufficiently expressed in the chosen cell line under standard culture conditions. | 1. Cell Line Selection: Use cell lines known to have high levels of cellular stress and epichaperome formation (e.g., MDA-MB-468 breast cancer cells, U87MG glioblastoma cells).[2] 2. Induce Stress: Consider inducing cellular stress (e.g., heat shock, oxidative stress) to potentially increase epichaperome levels, though this should be carefully controlled. | |
| Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. | 1. Serum Concentration: Test the effect of reducing the serum concentration in your cell culture medium during the treatment period. | |
| High variability between replicate experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent seeding density. 2. Proper Mixing: Ensure a homogenous cell suspension before plating. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and drug concentration. | 1. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. 2. Plate Sealing: Use plate sealers for long incubation periods. | |
| Unexpected cytotoxicity in control cells | DMSO Toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | 1. Regular Testing: Routinely test cell lines for mycoplasma contamination. 2. Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Limited tumor growth inhibition | Inadequate Dosing or Schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations in the tumor. | 1. Dose Escalation Study: If feasible and ethically approved, conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your animal model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure this compound concentrations in plasma and tumor tissue to correlate exposure with target engagement and efficacy.[3] |
| Poor Bioavailability: The route of administration or formulation may result in low systemic exposure. | 1. Formulation: For oral administration, ensure the formulation is appropriate for the animal model.[3] For intravenous administration, ensure proper tail vein injection technique.[2] 2. Route of Administration: Consider alternative routes of administration if bioavailability is a concern. | |
| Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance mechanisms to HSP90 inhibition. | 1. Combination Therapy: Explore combining this compound with other anti-cancer agents to overcome resistance.[7] (See "Enhancing Efficacy" section below). 2. Characterize the Model: Analyze the tumor model for potential resistance mechanisms, such as high expression of drug efflux pumps or upregulation of pro-survival pathways. | |
| High toxicity or adverse effects in animals | Dose is too high: The administered dose may be above the MTD. | 1. Dose Reduction: Reduce the dose of this compound. 2. Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Phase 1 clinical trials in healthy adults showed that single doses up to 30 mg and multiple doses up to 30 mg for 7 days were generally well-tolerated.[8] |
| Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing adverse effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. 2. Alternative Vehicles: If the vehicle is suspected to be toxic, explore alternative, well-tolerated vehicles. |
Enhancing this compound Efficacy: Combination Strategies
Combining this compound with other therapeutic agents can potentially enhance its anti-cancer efficacy and overcome resistance mechanisms.
Rationale for Combination Therapies
-
Synergistic Effects: Targeting multiple nodes in a signaling pathway or complementary pathways can lead to a greater therapeutic effect than either agent alone.
-
Overcoming Resistance: Cancer cells can develop resistance to HSP90 inhibitors through mechanisms such as the upregulation of the co-chaperone Hsp70. Combining this compound with an Hsp70 inhibitor could be a rational approach.
-
Sensitizing to Other Therapies: By degrading client proteins involved in DNA repair or cell survival, this compound may sensitize cancer cells to chemotherapy or radiation.
Potential Combination Partners
| Drug Class | Rationale | Preclinical/Clinical Evidence |
| Chemotherapy | This compound can degrade client proteins that contribute to chemoresistance, potentially sensitizing tumors to conventional chemotherapeutic agents. | Combination of HSP90 inhibitors with chemotherapy has shown promise in preclinical and clinical studies for various cancers.[7] |
| Proteasome Inhibitors (e.g., Bortezomib) | Both HSP90 and the proteasome are key components of the cellular proteostasis network. Dual inhibition can lead to a synergistic accumulation of misfolded proteins and induction of apoptosis. | Synergistic effects have been observed between proteasome inhibitors and other targeted therapies in preclinical models.[9][10] |
| PI3K/AKT/mTOR Pathway Inhibitors | Many client proteins of HSP90 are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. | Preclinical data supports the combination of PI3K inhibitors with other targeted agents.[11][12] |
| Immunotherapy (e.g., Checkpoint Inhibitors) | HSP90 inhibition can induce immunogenic cell death and alter the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors. | Preclinical studies are exploring the combination of HSP90 inhibitors with immunotherapy to improve anti-tumor immune responses.[13] |
Experimental Protocols
In Vitro Cell Viability Assay (Example: MDA-MB-468 cells)
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 µM).[2]
-
Treatment: Remove the overnight culture medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Tumor Xenograft Study (Example: U87MG Glioblastoma Model)
-
Cell Implantation: Subcutaneously inject 5 x 10^6 U87MG cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of female BALB/c nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound at a dose of 10 mg/kg via intravenous injection twice weekly for 3 weeks. The control group receives vehicle injections on the same schedule.[2]
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for HSP90 client proteins).[2]
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Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the experiment.[2]
Visualizations
Caption: this compound selectively targets and inhibits epichaperomes in diseased cells.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound|1000999-96-1|COA [dcchemicals.com]
- 7. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergy between Proteasome Inhibitors and Imatinib Mesylate in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Icapamespib Research Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icapamespib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of epichaperomes.[1][2] Epichaperomes are multi-protein complexes assembled by Heat Shock Protein 90 (HSP90) that are found specifically in diseased cells, such as cancer cells and neurons affected by neurodegenerative disorders.[2] this compound binds non-covalently to a conformationally distinct form of HSP90 within the epichaperome, leading to the disassembly of these pathological complexes.[1][2] This restores normal protein-protein interaction networks and promotes the degradation of neurotoxic protein aggregates and disrupts survival signals in tumor cells.[1][2]
Q2: How does this compound differ from other HSP90 inhibitors?
A2: A key differentiator of this compound is its high selectivity for epichaperomes found in diseased cells over the ubiquitously expressed, normal HSP90 chaperone machinery. This selectivity is attributed to its binding to a conformationally altered ATP-binding site on HSP90 that is specific to the epichaperome complex. Consequently, the function of HSP90 in healthy cells remains largely unaffected by this compound.
Q3: What are the main downstream effects of this compound treatment in cancer cells?
A3: In cancer cells, this compound-mediated disruption of the epichaperome leads to several downstream effects, including:
-
Degradation of HSP90 client proteins: Key oncogenic proteins that rely on the epichaperome for their stability, such as EGFR and AKT, are degraded.[2]
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Induction of apoptosis: This is evidenced by the cleavage of poly (ADP-ribose) polymerase (c-PARP).[2]
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Inhibition of key signaling pathways: For instance, a decrease in the phosphorylation of ERK (p-ERK) has been observed.[2]
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Induction of a heat shock response: A common cellular response to HSP90 inhibition is the upregulation of other heat shock proteins, notably HSP70.[2]
Q4: Is this compound suitable for in vivo studies in animal models of neurological disease?
A4: Yes, this compound is orally active and can cross the blood-brain barrier, making it a suitable candidate for in vivo studies in neurodegenerative disease models.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected inhibition of cell viability.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Prepare fresh stock solutions of this compound in DMSO regularly. Store stock solutions at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months) storage.[2] - Minimize freeze-thaw cycles. - For working solutions in cell culture media, prepare fresh for each experiment as the stability in aqueous solutions over extended periods at 37°C is not fully characterized. |
| Drug Adsorption to Plastics | - Use low-adhesion microplates and tubes for preparing and storing this compound solutions, especially at low concentrations. - Pre-incubating plates with a protein solution (like serum-containing media) can help to block non-specific binding sites. |
| Cellular Resistance | - Heat Shock Response: Co-treat with an inhibitor of the heat shock response, such as an HSF1 inhibitor, to prevent the compensatory upregulation of pro-survival chaperones like HSP70. - Efflux Pumps: Use cell lines with low expression of efflux pumps like P-glycoprotein (P-gp) or co-administer a P-gp inhibitor to ensure adequate intracellular concentration of this compound. |
| Sub-optimal Cell Seeding Density | - Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate). The IC50 value can be influenced by cell number. |
Problem 2: No significant degradation of a known HSP90 client protein is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Time or Concentration | - Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 10 nM to 10 µM) experiment to determine the optimal conditions for client protein degradation in your specific cell line. |
| Client Protein Half-life | - The degradation of a specific client protein is dependent on its turnover rate. Some client proteins may have a long half-life and require prolonged this compound treatment to observe a significant decrease in protein levels. |
| Cell Line-Specific Differences | - The dependency of a particular client protein on the epichaperome can vary between different cell lines. Confirm that the client protein of interest is a sensitive and reliable marker of HSP90 inhibition in your chosen cell line. |
| Antibody Quality | - Ensure the primary antibody used for Western blotting is specific and validated for the target protein. Use a positive control lysate to confirm antibody performance. |
Problem 3: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | - While this compound is highly selective for epichaperomes, the potential for off-target effects, particularly at high concentrations, cannot be entirely ruled out for any small molecule inhibitor. - If you observe unexpected phenotypic changes, consider performing a kinome scan or a similar off-target profiling assay to identify potential unintended targets. - Compare the effects of this compound with other structurally distinct HSP90 inhibitors to see if the observed phenotype is a class effect or specific to this compound. |
| DMSO Vehicle Effects | - Ensure the final concentration of DMSO in your experiments is consistent across all treatment groups and is at a non-toxic level (typically <0.5%). Run a vehicle-only control to account for any effects of the solvent. |
| Assay Interference | - Some small molecules can interfere with assay readouts (e.g., luciferase-based assays). If using a reporter assay, perform a control experiment with the purified reporter enzyme and this compound to check for direct inhibition or enhancement of the enzyme's activity. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-468 (Human Breast Cancer) | Cell Homogenate Binding | EC50 | 5 nM | [1] |
| MDA-MB-468 (Human Breast Cancer) | Cell Viability | - | Significant reduction at 0.1-1 µM | [1] |
| ASPC1 (Human Pancreatic Cancer) | Native-PAGE | Epichaperome Disruption | Observed at 1 µM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound and vehicle control (DMSO) in the appropriate cell culture medium. Perform serial dilutions to create a range of final concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound or vehicle control solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of HSP90 Client Proteins
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your client proteins of interest (e.g., AKT, EGFR) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein levels.
Visualizations
Caption: this compound's mechanism of action in a diseased cell.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Adjusting Icapamespib treatment duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Icapamespib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PU-HZ151 or PU-AD) is a selective, orally active inhibitor of epichaperomes assembled by Heat Shock Protein 90 (HSP90).[1] It is a purine scaffold inhibitor that can cross the blood-brain barrier.[1][2] this compound works by non-covalently binding to HSP90 within the epichaperome complex, leading to its disassembly.[1] This disrupts the abnormal protein-protein interaction networks that are characteristic of diseases like cancer and neurodegenerative disorders, ultimately promoting the degradation of neurotoxic protein aggregates and interfering with tumor cell survival signals.[1][2]
Q2: What are some typical starting concentrations for in vitro experiments with this compound?
A2: For in vitro studies, a good starting point for this compound concentration is in the range of 0.1 to 1 µM for a 24-hour treatment period.[1] The EC50 for this compound's effect on epichaperomes in MDA-MB-468 cell homogenates has been reported to be 5 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is a recommended dosing regimen for in vivo studies with this compound?
A3: A previously reported effective and well-tolerated in vivo dosing regimen for this compound in a human glioblastoma (U87MG) nude mouse model was 10 mg/kg administered via intravenous injection twice a week for three weeks.[1] This regimen resulted in significant tumor growth inhibition without causing obvious toxicity.[1] As with any in vivo experiment, it is crucial to conduct preliminary dose-finding studies to determine the optimal and safe dose for your specific animal model and research question.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to lead to the degradation of HSP90 client proteins. Commonly monitored client proteins that show decreased levels upon treatment include EGFR and AKT.[1] Additionally, a hallmark of HSP90 inhibition is the induction of the heat shock response, which results in an increased expression of HSP70.[1] Therefore, a decrease in client protein levels and an increase in HSP70 expression can serve as biomarkers for target engagement and biological activity of this compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Suboptimal or No Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. We recommend starting from nanomolar to low micromolar concentrations. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to HSP90 inhibitors. Consider testing this compound on a sensitive control cell line, such as MDA-MB-468, to confirm drug activity. |
| Short Treatment Duration | The effects of this compound on cell viability may be time-dependent. Extend the treatment duration (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Drug Inactivity | Ensure proper storage of this compound to maintain its activity. If in doubt, use a fresh stock of the compound. |
Problem 2: Inconsistent Results in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Schedule | Optimize the dose and administration schedule. Consider performing a pharmacokinetic and pharmacodynamic (PK/PD) study to correlate drug exposure with target modulation in your model. |
| Tumor Model Variability | Ensure consistency in tumor implantation and monitor tumor growth closely. Use a sufficient number of animals per group to account for biological variability. |
| Drug Delivery Issues | If using a different route of administration than previously published, verify drug bioavailability and target tissue exposure. |
Problem 3: Difficulty in Confirming Target Engagement
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | The degradation of client proteins and induction of HSP70 are dynamic processes. Perform a time-course experiment to identify the optimal time point for observing these changes post-treatment. |
| Antibody Quality | Use validated antibodies for Western blotting of HSP90 client proteins (e.g., EGFR, AKT) and HSP70. |
| Insufficient Drug Concentration | Ensure that the concentration of this compound used is sufficient to inhibit HSP90 in your experimental system. Refer to in vitro dose-response data. |
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro EC50 | 5 nM | MDA-MB-468 cell homogenates | [1] |
| Effective In Vitro Concentration | 0.1 - 1 µM (24h) | MDA-MB-468 | [1] |
| Effective In Vivo Dose | 10 mg/kg (i.v., twice weekly for 3 weeks) | U87MG glioblastoma nude mouse model | [1] |
Table 2: Phase 1 Clinical Trial Data for this compound in Healthy Adults
| Parameter | Details | Reference |
| Single Ascending Dose (SAD) | Up to 30 mg, generally safe and well-tolerated. | [2] |
| Multiple Ascending Dose (MAD) | Up to 30 mg daily for 7 days, generally safe and well-tolerated. | [2] |
| Most Common Adverse Event | Headache (mild) | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Proteins and HSP70 Induction
Objective: To assess the pharmacological activity of this compound by measuring the degradation of HSP90 client proteins (EGFR, AKT) and the induction of HSP70.
Materials:
-
Cell line of interest (e.g., MDA-MB-468)
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This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-EGFR, anti-AKT, anti-HSP70, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM) for the desired duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
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Quantify band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
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Cell line of interest
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This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the untreated control.
Mandatory Visualization
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for this compound evaluation.
References
Validation & Comparative
A Comparative Guide to Icapamespib and Other HSP90 Inhibitors
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2] This dependence makes HSP90 a compelling target for anticancer therapy. While numerous HSP90 inhibitors have been developed, they have faced challenges in clinical trials, often due to drug-related toxicity or limited single-agent activity.[1] Icapamespib (also known as PU-HZ151) represents a novel approach, selectively targeting a disease-specific conformation of HSP90 complexes known as epichaperomes.[3][4]
This guide provides an objective comparison between this compound and other classes of HSP90 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Conventional HSP90 inhibitors, many of which are derivatives of the natural product Geldanamycin or synthetic small molecules, function by competitively binding to the ATP-binding pocket in the N-terminal domain (NTD) of HSP90.[5][6] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[6][7]
In contrast, this compound operates through a more selective mechanism. It targets epichaperomes , which are pathological assemblies of chaperones, including HSP90, that form specifically in diseased cells like cancer or afflicted neurons.[3][4][8] These structures act as scaffolds that rewire protein-protein interaction networks, promoting disease progression.[4][9] this compound non-covalently binds to HSP90 within these epichaperomes, inducing their disassembly and restoring normal protein interactions, while leaving the function of HSP90 in healthy cells largely unaffected.[3][10]
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSP90 Inhibition: Icapamespib vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Heat Shock Protein 90 (HSP90) inhibitors: Icapamespib and 17-AAG (Tanespimycin). The information presented is collated from preclinical and clinical studies to assist researchers in making informed decisions for their drug development programs.
Executive Summary
This compound and 17-AAG are both inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. While both compounds induce the degradation of HSP90 client proteins, leading to anti-tumor effects, they exhibit distinct mechanistic nuances and efficacy profiles. 17-AAG, a derivative of the natural product geldanamycin, has been extensively studied and has entered numerous clinical trials.[1] It demonstrates broad inhibition of HSP90, leading to the degradation of a wide range of client proteins.[2] this compound, a newer synthetic inhibitor, is characterized by its selectivity for "epichaperomes," which are stress-induced, multi-component complexes involving HSP90 that are more prevalent in diseased cells.[3][4] This selectivity may offer a wider therapeutic window.
This guide presents a side-by-side comparison of their mechanisms of action, quantitative efficacy data, effects on key signaling pathways, and detailed experimental protocols for their evaluation.
Data Presentation
Table 1: In Vitro Efficacy - Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound | MDA-MB-468 (homogenate) | Breast Cancer | EC50: 5 nM* | [3] |
| Various Cancer Cell Lines | Data Not Available | |||
| 17-AAG | JIMT-1 | Breast Cancer | 10 | [5] |
| H1975 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] | |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] | |
| H1650 | Lung Adenocarcinoma | 1.258 - 6.555 | [6] | |
| LNCaP | Prostate Cancer | 25-45 | [7] | |
| LAPC-4 | Prostate Cancer | 25-45 | [7] | |
| DU-145 | Prostate Cancer | 25-45 | [7] | |
| PC-3 | Prostate Cancer | 25-45 | [7] | |
| SKBR-3 | Breast Cancer | 70 | [5] | |
| HCC827 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] | |
| H2009 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] | |
| Calu-3 | Lung Adenocarcinoma | 26.255 - 87.733 | [6] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Schedule | Key Findings | Reference |
| This compound | U87MG Glioblastoma Xenograft | 10 mg/kg, IV, twice weekly for 3 weeks | 65% reduction in tumor volume compared to vehicle. | [3] |
| 17-AAG | Gallbladder Cancer Xenograft | 25 mg/kg, IP, daily, 5 days/week for 4 weeks | 69.6% reduction in average tumor size. | [8] |
Mechanism of Action
Both this compound and 17-AAG function by inhibiting the ATPase activity of HSP90, which is essential for its chaperone function. This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are critical for cancer cell survival and proliferation.
17-AAG binds to the N-terminal ATP-binding pocket of HSP90, inducing a conformational change that triggers the degradation of its client proteins.[9]
This compound also binds to the HSP90 N-terminus but exhibits selectivity for HSP90 within "epichaperomes."[1][3] These are multi-protein complexes that are stabilized under cellular stress and are more abundant in diseased cells compared to normal cells.[10][11] By selectively targeting these pathological complexes, this compound aims to achieve a more targeted anti-cancer effect with potentially fewer side effects.[4] The disassembly of the epichaperome restores the normal protein-protein interaction network.[3]
Signaling Pathways
The inhibition of HSP90 by this compound and 17-AAG disrupts multiple oncogenic signaling pathways through the degradation of key pathway components.
This compound Signaling Pathway Disruption
Caption: this compound disrupts epichaperomes, leading to the degradation of HSP90 client proteins like EGFR and AKT, and a reduction in p-ERK levels, ultimately inhibiting cell proliferation and survival.[3]
17-AAG Signaling Pathway Disruption
Caption: 17-AAG inhibits HSP90, causing the degradation of multiple client proteins including HER2, AKT, CDK4, and STAT3, thereby disrupting key oncogenic signaling pathways.[12][13][14]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of HSP90 inhibitors.
Workflow Diagram:
References
- 1. Epichaperomes: redefining chaperone biology and therapeutic strategies in complex diseases - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00010F [pubs.rsc.org]
- 2. [PDF] Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Unraveling the Mechanism of Epichaperome Modulation by Zelavespib: Biochemical Insights on Target Occupancy and Extended Residence Time at the Site of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) on NEU/HER2 overexpressing mammary tumours in MMTV-NEU-NT mice monitored by Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Precision Medicine Highlights Dysregulation of the CDK4/6 Cell Cycle Regulatory Pathway in Pediatric, Adolescents and Young Adult Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Validating Icapamespib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Icapamespib, a selective inhibitor of the epichaperome. The performance of this compound is objectively compared with alternative HSP90 inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound and its Target
This compound (also known as PU-HZ151 or PU-AD) is a small molecule inhibitor that selectively targets the epichaperome, a complex of Heat Shock Protein 90 (HSP90) with other co-chaperones and client proteins that is preferentially assembled in diseased cells, such as cancer and neuronal cells undergoing stress.[1][2] this compound binds non-covalently to the ATP-binding pocket of HSP90 within this complex, leading to the disassembly of the epichaperome and subsequent degradation of its client proteins.[1] This targeted disruption of the epichaperome makes this compound a promising therapeutic agent. Validating that this compound effectively engages its target in a cellular context is a critical step in its preclinical and clinical development.
Comparative Analysis of HSP90 Inhibitors
The following table summarizes the binding affinities of this compound and several alternative HSP90 inhibitors.
| Compound | Target | Binding Affinity | Cell Line Example | Reference |
| This compound | Epichaperome (HSP90) | EC50: 5 nM | MDA-MB-468 | [3][4] |
| Zelavespib (PU-H71) | Epichaperome (HSP90) | EC50: 11 nM, IC50: 51 nM | MDA-MB-468 | [3][5][6] |
| 17-AAG (Tanespimycin) | HSP90 | IC50: 5 nM | Tumor cells | [7] |
| SNX-2112 | HSP90α/β | Kd: 4-6 nM, IC50: 30 nM | A375 | [8][9] |
Experimental Protocols for Target Validation
Several robust methods can be employed to validate the engagement of this compound with its cellular target. Here, we detail the protocols for three key experimental approaches.
Epichaperome Disassembly by Native-PAGE
This assay directly visualizes the disassembly of the high-molecular-weight epichaperome complex upon treatment with an inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-468) to 70-80% confluency. Treat cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 1 hour).[1]
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Native-PAGE: Load equal amounts of protein onto a native polyacrylamide gel (e.g., 4-16% gradient gel). Run the gel at a constant voltage at 4°C.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against HSP90.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. A reduction in the high-molecular-weight HSP90 complexes in the this compound-treated samples indicates epichaperome disassembly.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., Hs578T, MCF7) with this compound (e.g., 20 µM) or vehicle control for 1 hour.[10]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 52°C - 60°C) for 2-3 minutes using a thermal cycler.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3-4 cycles of liquid nitrogen and a 30°C water bath).[10]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 16,400 rpm) for 15-20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HSP90 by Western blotting. Increased thermal stability of HSP90 in the this compound-treated samples at higher temperatures confirms target engagement.
Quantitative Western Blotting of HSP90 Client Proteins
Inhibition of HSP90 leads to the degradation of its client proteins. This downstream effect can be quantified to confirm target engagement.
Protocol:
-
Cell Treatment: Treat cells with a dose range of this compound or other HSP90 inhibitors for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a standard RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).
-
Quantification: Use a secondary antibody and a chemiluminescent or fluorescent detection system. Quantify the band intensities using densitometry software. A dose-dependent decrease in the levels of client proteins indicates target engagement and functional inhibition of HSP90.[11][12]
On-Target and Off-Target Effects
A critical aspect of validating a drug candidate is understanding its specificity.
-
On-target effects of this compound and other HSP90 inhibitors are primarily the degradation of HSP90 client proteins involved in cell growth, survival, and signaling pathways.[11][13]
-
Off-target effects are a concern for many kinase inhibitors and can lead to unexpected toxicities.[14][15] For ansamycin-based HSP90 inhibitors like 17-AAG, off-target effects can include hepatotoxicity.[16][17] Newer, synthetic inhibitors like this compound and SNX-2112 are designed for greater specificity, and preclinical studies have shown them to be well-tolerated.[2][18][19] However, comprehensive off-target profiling is essential.
Visualizing the Pathways and Workflows
dot
Caption: this compound's mechanism of action.
dot
Caption: Workflow for validating this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SNX-2112 (PF-04928473) | HSP Inhibitor | HSP90 Inhibitor | CAS 908112-43-6 | Buy SNX2112; SNX 2112; PF-04928473; PF04928473 from Supplier InvivoChem [invivochem.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Icapamespib: A Comparative Guide to Epichaperome Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a critical node in cellular signaling, supporting the stability and function of numerous oncoproteins. Icapamespib (PU-HZ151), a selective, orally active inhibitor of epichaperomes, presents a novel strategy by targeting pathological assemblies of HSP90. This guide provides a comprehensive cross-validation of this compound's effects in various cancer cell lines, juxtaposed with other prominent HSP90 inhibitors, and is supported by experimental data and detailed protocols.
Mechanism of Action: Disrupting the Epichaperome
This compound distinguishes itself by selectively targeting epichaperomes—aberrant, high-molecular-weight complexes of chaperones, including HSP90, that are prevalent in cancer cells. Unlike normal chaperone machinery, epichaperomes facilitate a rewired protein-protein interaction network that promotes tumor cell survival and proliferation. This compound non-covalently binds to HSP90 within these epichaperomes, inducing their disassembly.[1][2] This targeted disruption leads to the degradation of HSP90 client proteins, thereby inhibiting downstream oncogenic signaling pathways such as the MAPK/ERK and PI3K/AKT pathways.[3][4][5][6]
Caption: this compound targets the epichaperome, leading to client protein degradation.
Comparative Efficacy of HSP90 Inhibitors Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other HSP90 inhibitors across a panel of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Cell Line | Cancer Type | This compound (nM) | Pimitespib (nM) | Ganetespib (nM) | Onalespib (nM) | Zelavespib (nM) |
| Breast | ||||||
| MDA-MB-468 | Triple-Negative | ~51 (IC50) | - | - | - | 51 |
| SK-BR-3 | HER2+ | - | 330 | 25 | - | - |
| BT-474 | HER2+ | - | - | 13 | - | - |
| MCF-7 | ER+ | - | - | Potent | - | - |
| MDA-MB-231 | Triple-Negative | - | - | Potent | - | 140 |
| Lung | ||||||
| NCI-H1975 | NSCLC (EGFR mutant) | - | - | 2-30 | - | - |
| A549 | NSCLC | - | - | - | - | - |
| Prostate | ||||||
| 22Rv1 | Androgen-Independent | - | - | - | Potent | - |
| LNCaP | Androgen-Sensitive | - | - | - | Potent | - |
| Gastrointestinal | ||||||
| AGS | Gastric | - | - | 3.05 | - | - |
| N87 | Gastric | - | - | 2.96 | - | - |
| HCT116 | Colorectal | - | Potent | - | - | - |
| Hematological | ||||||
| NCI-H929 | Multiple Myeloma | - | 350 | - | - | - |
| ATL cell lines | Adult T-cell Leukemia | - | <500 | - | - | - |
| Glioblastoma | ||||||
| U87MG | Glioblastoma | In vivo activity | - | - | - | - |
| Pancreatic | ||||||
| ASPC1 | Pancreatic | Activity noted | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of HSP90 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density of 5,000 cells/well in 100 µL of culture medium.[7] Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add the desired concentrations of this compound or other HSP90 inhibitors to the experimental wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay:
-
Equilibrate the cell plates to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. The luminescent signal is proportional to the number of viable cells. Calculate IC50 values using appropriate software.
Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.
Western Blotting for HSP90 Client Proteins
Western blotting is used to detect the degradation of specific HSP90 client proteins following inhibitor treatment.
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-c-Raf, anti-HER2, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities to determine the relative levels of client proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Caption: A streamlined workflow for Western blot analysis of HSP90 client proteins.
Conclusion
This compound represents a promising therapeutic agent that targets a unique vulnerability in cancer cells—the epichaperome. Its ability to disrupt these pathological chaperone complexes leads to the degradation of key oncoproteins and subsequent inhibition of tumor cell growth. The comparative data presented in this guide highlight the potency of this compound and other HSP90 inhibitors across a range of cancer cell lines. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of epichaperome-targeted therapies. Further head-to-head studies in broader cell line panels will be instrumental in delineating the precise cancer types that are most likely to benefit from this innovative therapeutic approach.
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradigms for precision medicine in epichaperome cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 8. ch.promega.com [ch.promega.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Icapamespib Safety and Tolerability: A Comparative Analysis with Alternative HSP90 Inhibitors
For researchers and drug development professionals, understanding the safety and tolerability profile of a novel therapeutic is paramount. This guide provides a comparative analysis of the safety data for Icapamespib, a selective epichaperome inhibitor, against other heat shock protein 90 (HSP90) inhibitors that have undergone clinical investigation: ganetespib, onalespib, and luminespib.
Quantitative Safety and Tolerability Data
The following tables summarize the key safety and tolerability data from clinical trials of this compound and its comparators. Data is presented to facilitate a clear comparison of adverse event profiles and dose-limiting toxicities.
Table 1: Treatment-Emergent Adverse Events (TEAEs) Reported in ≥10% of Patients
| Adverse Event | This compound (Phase 1)[1] | Ganetespib (Phase 1)[2][3] | Onalespib (Phase 1)[4][5] | Luminespib (Phase 2)[6] |
| Dose Range | 10-30 mg (single & multiple doses) | 7-259 mg/m² | 20-210 mg/m² | Not Specified |
| Patient Population | Healthy Volunteers | Patients with Solid Malignancies | Patients with Advanced Solid Tumors | Patients with NSCLC with EGFR exon 20 insertions |
| Headache | Most Common TEAE | - | - | - |
| Diarrhea | - | 88.7% (Grade 1/2) | 79% (Grade 1/2) | 83% |
| Fatigue | - | 56.6% (Grade 1/2) | 54% (Grade 1/2) | 45% |
| Nausea | - | Yes (not quantified) | 46% | - |
| Vomiting | - | Yes (not quantified) | 50% | - |
| Mucositis | - | - | 57% | - |
| Visual Disturbances | - | - | Yes (transient, Grade 1/2) | 76% (reversible, low-grade) |
Note: A dash (-) indicates the adverse event was not reported as a common TEAE in the cited literature.
Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD)
| Drug | Dose-Limiting Toxicities | Maximum Tolerated Dose (MTD) | Recommended Phase 2 Dose (RP2D) |
| This compound | No DLTs observed up to 30 mg/day for 7 days.[1] | Not reached in the Phase 1 study in healthy volunteers. | To be determined in future studies. |
| Ganetespib | Grade 3 amylase elevation (150 mg/m²), Grade 3 diarrhea, Grade 3 and 4 asthenia (259 mg/m²).[2][7] | 216 mg/m² | 200 mg/m² IV once weekly for 3 of 4 weeks.[2] |
| Onalespib | Grade 3 increase in cardiac troponins, Grade 3 oral mucositis (at 80 mg/m² + AT7519).[4] Grade 3 liver enzyme abnormalities, gastrointestinal hemorrhage.[8] | 80 mg/m² (in combination with AT7519).[4] | 160 mg/m²/dose (QDx2/week for 3 of 4 weeks).[8] |
| Luminespib | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Experimental Protocols for Safety Assessment
The safety and tolerability of these HSP90 inhibitors were evaluated in their respective clinical trials using standardized methodologies. The general protocol for assessing safety in these studies is outlined below.
General Clinical Trial Protocol for Safety and Tolerability Assessment:
-
Patient Population: Enrollment of subjects (either healthy volunteers or patients with specific disease indications) who meet predefined inclusion and exclusion criteria.
-
Study Design: Typically, Phase 1 studies employ a dose-escalation design, such as the 3+3 design, to determine the MTD and DLTs. Phase 2 studies further evaluate safety and efficacy in a larger patient cohort.
-
Drug Administration: The investigational drug is administered according to a specified dosing schedule (e.g., once daily, once weekly).
-
Safety Monitoring: Continuous monitoring of all subjects for adverse events (AEs). This includes:
-
Treatment-Emergent Adverse Events (TEAEs): Recording of any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
-
Physical Examinations: Performed at baseline and at regular intervals throughout the study.
-
Vital Signs: Measurement of blood pressure, heart rate, respiratory rate, and temperature at specified time points.
-
Clinical Laboratory Tests: Analysis of hematology, clinical chemistry, and urinalysis samples at baseline and regular intervals to monitor for organ toxicity.
-
Electrocardiograms (ECGs): Performed to monitor for any cardiac effects, such as QTc prolongation.
-
-
Adverse Event Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[9][10][11][12] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[9][10][12]
-
Dose-Limiting Toxicity (DLT) Definition: Specific criteria for what constitutes a DLT are predefined in the study protocol. DLTs are typically severe (Grade 3 or 4) adverse events that are considered related to the study drug.
-
Data Analysis: The incidence, severity, and causality of all AEs are analyzed to determine the overall safety profile of the investigational drug.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action of this compound and a typical clinical trial workflow, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in targeting the epichaperome complex for degradation of misfolded proteins.
Caption: A generalized workflow for a clinical trial focused on safety and tolerability assessment.
References
- 1. Safety, Tolerability and Pharmacokinetics of this compound, a Selective Epichaperome Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
Safety Operating Guide
Proper Disposal of Icapamespib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Icapamespib is paramount to maintaining a safe laboratory environment and complying with regulatory standards. This document provides essential guidance on the proper disposal procedures for this compound, a potent HSP90 inhibitor used in cancer and neurodegenerative disease research.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of hazardous pharmaceutical waste should be strictly followed. The procedures outlined below are based on guidelines for handling antineoplastic and other hazardous drugs.[1][2] It is critical to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.
This compound: Key Chemical and Safety Data
A summary of the known properties of this compound is provided in the table below for easy reference. This information is crucial for a proper risk assessment before handling and disposal.
| Property | Value | Reference |
| Synonyms | PU-HZ151, PU-AD | --INVALID-LINK-- |
| CAS Number | 1000999-96-1 | --INVALID-LINK-- |
| Molecular Formula | C19H23IN6O2S | --INVALID-LINK-- |
| Molecular Weight | 526.39 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | --INVALID-LINK-- |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses with side shields when handling this compound in solid or solution form.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired pure this compound powder should be treated as hazardous chemical waste.
-
Do not mix with other chemical waste streams.
-
Collect in a designated, properly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) must be collected as hazardous liquid waste.
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container material must be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, are considered trace-contaminated waste.
-
These items should be collected in a designated hazardous waste container, often a yellow bag or a specifically marked container for chemotherapy or hazardous drug waste.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Chemical Hazard").
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Disposal Request and Pickup:
-
Once a waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department through their specified online portal or procedure.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Icapamespib
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Icapamespib, a potent HSP90 inhibitor, must adhere to stringent safety protocols to mitigate exposure risks. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational workflows, and disposal plans, ensuring a secure laboratory environment.
Given the potent nature of this compound and its classification as a hazardous compound for research, comprehensive PPE is mandatory. The following table summarizes the recommended PPE for various handling scenarios.
Personal Protective Equipment (PPE) for this compound Handling
| Activity | Required PPE | Specifications |
| Weighing and Preparing Solutions | - Double Gloves- Disposable Gown- Safety Goggles with Side Shields or Face Shield- N95 or higher Respirator | - Gloves: Chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff.- Gown: Impermeable, disposable, solid-front gown with long sleeves and tight-fitting cuffs.- Eye Protection: Provides a barrier against splashes and aerosols.- Respiratory Protection: To prevent inhalation of fine powders. |
| Cell Culture and In Vitro Assays | - Double Gloves- Disposable Gown- Safety Goggles or Face Shield | - Gloves: Chemotherapy-rated nitrile gloves.- Gown: Impermeable, disposable gown.- Eye Protection: To protect from splashes. |
| In Vivo Dosing and Animal Handling | - Double Gloves- Disposable Gown- Safety Goggles or Face Shield- N95 or higher Respirator (if aerosolization is possible) | - Gloves: Chemotherapy-rated nitrile gloves.- Gown: Impermeable, disposable gown.- Eye Protection: To protect from splashes.- Respiratory Protection: Recommended during procedures with a high risk of aerosol generation. |
| Waste Disposal | - Double Gloves- Disposable Gown | - Gloves: Chemotherapy-rated nitrile gloves.- Gown: Impermeable, disposable gown. |
Operational Workflow for Handling this compound
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and exposure. The following diagram illustrates the recommended procedure.
Caption: This diagram outlines the critical steps for safely putting on (donning) and taking off (doffing) personal protective equipment when working with this compound to minimize exposure risk.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled sharps container.
-
Solid Waste: All non-sharp, disposable items, including gloves, gowns, bench paper, and pipette tips, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquid media should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
Decontamination:
-
All non-disposable equipment and surfaces potentially contaminated with this compound should be decontaminated using a validated procedure. This may involve washing with a suitable solvent known to degrade or solubilize the compound, followed by a thorough rinse. The cleaning materials should be disposed of as hazardous waste.
Final Disposal:
-
All this compound waste must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste pickup and disposal. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
